DBCO-PEG2-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C30H31N3O8 |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H31N3O8/c34-26(31-16-18-40-20-19-39-17-15-30(38)41-33-28(36)13-14-29(33)37)11-12-27(35)32-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)32/h1-8H,11-21H2,(H,31,34) |
InChI Key |
WEMCNVHTFXFLHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to DBCO-PEG2-NHS Ester: Structure, Properties, and Applications
For researchers, scientists, and drug development professionals, the strategic modification of biomolecules is paramount for advancing diagnostics, therapeutics, and fundamental biological understanding. Among the arsenal of bioconjugation reagents, DBCO-PEG2-NHS ester has emerged as a powerful and versatile tool. This heterobifunctional linker combines the advantages of copper-free click chemistry with efficient amine reactivity, enabling precise and stable conjugation of molecules under biologically compatible conditions. This guide provides a comprehensive overview of its structure, properties, and applications, complete with detailed experimental protocols and visual workflows.
Core Concepts: A Bifunctional Linker for Bioorthogonal Chemistry
This compound is a molecule meticulously designed with three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of "click chemistry." A key advantage of SPAAC is that it is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological systems without interfering with native biochemical processes.[1][2] Furthermore, this reaction does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[1]
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms a stable amide bond with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[3][4]
-
Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic diethylene glycol linker. This PEG spacer enhances the water solubility of the otherwise hydrophobic DBCO moiety, reduces steric hindrance during conjugation, and provides a flexible connection between the conjugated molecules.
The dual functionality of this compound allows for a two-step bioconjugation strategy. First, the NHS ester is used to attach the DBCO group to a biomolecule containing primary amines. Subsequently, the DBCO-functionalized biomolecule can be specifically and efficiently conjugated to a second molecule bearing an azide group.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following tables summarize key quantitative data.
| Property | Value | Reference(s) |
| Molecular Weight | 561.58 g/mol - 561.6 g/mol | |
| Molecular Formula | C₃₀H₃₁N₃O₈ | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or oil |
| Property | Description | Reference(s) |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The PEG spacer improves water solubility compared to non-PEGylated DBCO-NHS esters. | |
| Stability & Storage | The solid form is stable when stored at -20°C, protected from light and moisture. The NHS ester is susceptible to hydrolysis in aqueous solutions, especially at neutral to basic pH. Therefore, stock solutions should be prepared fresh in anhydrous DMSO or DMF immediately before use and any unused reconstituted reagent should be discarded. Solutions in anhydrous solvents can be stored for a limited time at -20°C. | |
| Reactivity | The NHS ester reacts with primary amines at a pH range of 7.2-9.0 to form a stable amide bond. The DBCO group reacts specifically with azide groups via strain-promoted alkyne-azide cycloaddition (SPAAC) in the absence of a copper catalyst. This reaction is rapid and efficient under physiological conditions. The DBCO group has a characteristic UV absorbance at approximately 309 nm, which can be used to monitor the progress of the click reaction. |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in common bioconjugation applications.
Protein Labeling with this compound
This protocol outlines the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) or other size-exclusion chromatography system
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
To your protein solution, add the freshly prepared this compound stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
-
Purification of the DBCO-labeled Protein:
-
Remove the excess, unreacted this compound and quenching reagent using a desalting column according to the manufacturer's protocol.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), which is the average number of DBCO molecules per protein molecule. This can be achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).
-
Copper-Free Click Chemistry Reaction
This protocol describes the conjugation of the DBCO-labeled protein to an azide-containing molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-containing molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the Reaction Buffer.
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 2- to 10-fold molar excess of the azide-containing molecule is typically recommended.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the decrease in absorbance at 309 nm as the DBCO is consumed.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate to remove any unreacted azide-containing molecule and other impurities using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) depending on the properties of the conjugate.
-
-
Analysis:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.
-
Further characterization can be performed using techniques such as mass spectrometry or HPLC.
-
Visualizing the Workflow and Reactions
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Chemical structure of the this compound linker.
References
The Engine of Bioorthogonality: A Technical Guide to Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of copper-free click chemistry, a cornerstone of modern bioconjugation and drug development. By harnessing the power of strain-promoted alkyne-azide cycloaddition (SPAAC), this bioorthogonal reaction enables the precise and efficient formation of covalent bonds within complex biological systems, circumventing the cytotoxicity associated with traditional copper-catalyzed methods. This document provides a comprehensive overview of the reaction mechanism, quantitative kinetic data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.
Core Principles: The Driving Force of Ring Strain
The foundation of copper-free click chemistry lies in the [3+2] cycloaddition reaction between a cyclooctyne and an azide, yielding a stable triazole linkage.[1][2] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC does not require a metal catalyst.[3][4] The reaction is propelled by the significant ring strain inherent in cyclooctyne molecules, the smallest stable cyclic alkynes.[1] This strain, estimated to be around 18 kcal/mol, dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and selectively at physiological temperatures and pH.
The bioorthogonal nature of SPAAC is a key advantage for biological applications. Both the strained alkyne and the azide functional groups are essentially absent in biological systems and do not readily participate in side reactions with native functional groups, ensuring that the ligation occurs specifically between the engineered reaction partners.
The mechanism is a concerted Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile). The release of the substantial ring strain upon formation of the more stable triazole ring provides a strong thermodynamic driving force for the reaction.
Quantitative Analysis of SPAAC Kinetics
The rate of a SPAAC reaction is a critical parameter, particularly for applications in living systems where reaction times and concentrations are limited. The kinetics are typically second-order, and the rate is influenced by the structure of the cyclooctyne, the electronic properties of the azide, and the reaction conditions. The reactivity of different cyclooctynes is commonly compared using their second-order rate constants (k) for the reaction with a reference azide, such as benzyl azide.
Below is a summary of reported second-order rate constants for various commonly used cyclooctynes.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference(s) |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| BCN | Benzyl Azide | ~0.06 - 0.1 | |
| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | |
| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | |
| DIBAC | Fluoroalkyl Azide | Slower than with BCN | |
| BCN | Fluoroalkyl Azide | Faster than non-fluorinated azide | |
| DIBAC | Non-fluorinated Azide | Faster than with Fluoroalkyl Azide |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used. Generally, DBCO and its derivatives exhibit the fastest reaction kinetics.
Experimental Protocols
This section provides detailed methodologies for key experiments involving copper-free click chemistry.
General Protocol for Protein Labeling using SPAAC
This protocol describes a general method for labeling a protein containing an azide group with a cyclooctyne-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized reagent (e.g., DBCO-NHS ester)
-
Anhydrous DMSO
-
Reaction vessel (e.g., microcentrifuge tube)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation:
-
Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer to a concentration of 1-10 mg/mL.
-
Determine the precise protein concentration using a standard protein assay (e.g., BCA).
-
-
Cyclooctyne Reagent Preparation:
-
Allow the cyclooctyne reagent to warm to room temperature before opening the vial.
-
Prepare a stock solution of the cyclooctyne reagent in anhydrous DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a reaction vessel, add the azide-modified protein solution.
-
Add the cyclooctyne stock solution to the protein solution. A 2- to 20-fold molar excess of the cyclooctyne reagent over the protein is a common starting point. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2-12 hours. Reaction times may need to be optimized.
-
-
Purification:
-
Remove the excess, unreacted cyclooctyne reagent from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.
-
Monitoring SPAAC Reactions by ¹H NMR Spectroscopy
This protocol outlines a method for determining the second-order rate constant of a SPAAC reaction using ¹H NMR.
Materials:
-
Cyclooctyne
-
Azide
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the cyclooctyne and the internal standard in the deuterated solvent.
-
Acquire a ¹H NMR spectrum to determine the initial concentration of the cyclooctyne relative to the internal standard.
-
-
Reaction Initiation and Monitoring:
-
Add a known excess (e.g., 2–12 equivalents) of the azide to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on the cyclooctyne and the internal standard in each spectrum.
-
Calculate the concentration of the cyclooctyne at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the azide (which is in excess and assumed to be constant).
-
Visualizing the Core Concepts
Diagrams generated using the DOT language provide a clear visual representation of the key mechanisms and workflows in copper-free click chemistry.
References
An In-depth Technical Guide to DBCO-PEG2-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimidyl ester (DBCO-PEG2-NHS ester), a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document details its molecular characteristics, outlines its significant role in copper-free click chemistry, and offers detailed experimental protocols for its application in labeling proteins and other biomolecules. The inclusion of comparative data and workflow visualizations aims to equip researchers with the necessary knowledge to effectively utilize this reagent in their drug development and research endeavors.
Core Concepts and Properties
This compound is a versatile tool in bioconjugation, a process that joins two or more molecules, at least one of which is a biomolecule. This reagent is composed of three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry. This reaction is bioorthogonal, meaning it can proceed within a biological environment without interfering with native biochemical processes.
-
Polyethylene Glycol (PEG): A short, hydrophilic PEG2 linker consisting of two ethylene glycol units. The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and provides a flexible connection that minimizes steric hindrance.[1] In the context of drug development, PEG linkers can also improve the pharmacokinetic properties of a bioconjugate by increasing its stability and circulation time while reducing immunogenicity.[2][3][4]
-
N-hydroxysuccinimidyl (NHS) ester: A reactive group that readily forms stable amide bonds with primary amines, such as the side chain of lysine residues found in proteins or amine-modified oligonucleotides.[1]
The combination of these components allows for a two-step conjugation strategy. First, the NHS ester reacts with an amine-containing molecule. Second, the DBCO group on the now-labeled molecule can be specifically conjugated to an azide-functionalized molecule.
Quantitative Data
The molecular properties of this compound and related compounds are summarized in the table below for easy comparison. Understanding these properties is crucial for accurate experimental design and data interpretation.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C30H31N3O8 | 561.6 | 2585653-12-7 |
| DBCO-PEG1-NHS ester | 517.54 | ||
| DBCO-PEG4-NHS ester | C34H39N3O10 | 649.7 | 1427004-19-0 |
| DBCO-PEG5-NHS ester |
Experimental Protocols
This section provides a detailed protocol for the labeling of a protein with this compound and its subsequent conjugation to an azide-containing molecule.
Part 1: Protein Labeling with this compound
This protocol describes the covalent attachment of the DBCO moiety to a protein via the reaction of the NHS ester with primary amines.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or other purification system (e.g., dialysis, spin filtration)
Procedure:
-
Reagent Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. The molar excess of the NHS ester will depend on the protein concentration and the desired degree of labeling. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the DBCO-labeled Protein:
-
Remove the unreacted this compound and quenching reagents using a desalting column, dialysis, or spin filtration.
-
The purified DBCO-labeled protein can be used immediately in the next step or stored at -20°C for up to a month. It is important to note that the DBCO group can lose reactivity over time.
-
Part 2: Copper-Free Click Chemistry Conjugation
This protocol describes the conjugation of the DBCO-labeled protein to an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Conjugation Reaction:
-
Mix the DBCO-labeled protein with a 2-4 times molar excess of the azide-modified molecule in the Reaction Buffer.
-
Incubate the reaction overnight (approximately 10-12 hours) at 4°C or for 3-4 hours at room temperature.
-
-
Purification of the Final Conjugate:
-
The final conjugate can be purified using methods appropriate for the specific biomolecules, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess azide-containing molecules.
-
-
Validation of Conjugation:
-
The success of the conjugation can be validated by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the labeled protein, or by mass spectrometry.
-
Visualizing the Workflow and Application
The following diagrams illustrate the experimental workflow for bioconjugation using this compound and the general concept of its application in targeted drug delivery.
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Conceptual diagram of ADC formation and targeted drug delivery.
References
Navigating the Solubility of DBCO-PEG2-NHS Ester: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide offering an in-depth analysis of the solubility characteristics of DBCO-PEG2-NHS ester in Dimethyl Sulfoxide (DMSO) and water has been compiled for researchers, scientists, and professionals in the field of drug development. This guide provides critical data, detailed experimental protocols, and visual workflows to facilitate the effective use of this important bifunctional crosslinker in bioconjugation and other applications.
Core Topic: Understanding the Solubility of this compound
Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (this compound) is a key reagent in copper-free click chemistry, enabling the conjugation of molecules to primary amines. Its solubility is a critical parameter for successful experimental design, particularly in aqueous environments where hydrolysis of the NHS ester is a competing reaction. The inclusion of a hydrophilic PEG spacer enhances its water solubility compared to non-PEGylated counterparts.[1][2][3]
Data Presentation: Solubility in DMSO and Aqueous Solutions
| Compound | Solvent | Solubility | Molar Concentration | Source |
| DBCO-PEG4-NHS ester | DMSO | 79 mg/mL | 121.6 mM | [4] |
| DBCO-PEG4-NHS ester | Aqueous Buffer | Up to 1.5 mM | 1.5 mM | [5] |
| DBCO PEG NHS (general) | Water, DMSO, Ethanol, Chloroform | 10 mg/mL | Not specified | |
| DBCO-NHS ester | DMSO | 50 mg/mL | 124.25 mM |
Based on this data, it can be inferred that this compound is highly soluble in DMSO, likely in the range of 50-80 mg/mL. Its solubility in aqueous buffers is significantly lower but is enhanced by the PEG2 spacer.
Experimental Protocols
Protocol for Determining Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Anhydrous DMSO
-
Deionized water or desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional, for concentration determination)
-
Analytical balance
Methodology:
-
Solvent Preparation: Use anhydrous DMSO to minimize hydrolysis of the NHS ester. For aqueous solutions, use the desired buffer.
-
Stock Solution Preparation (for DMSO):
-
Weigh a precise amount of this compound (e.g., 10 mg).
-
Add a small, measured volume of anhydrous DMSO (e.g., 100 µL) to the solid.
-
Vortex thoroughly to dissolve the solid.
-
Continue to add small, measured volumes of DMSO, vortexing after each addition, until the solid is completely dissolved. Record the total volume of DMSO added. .
-
-
Saturated Solution Preparation (for Water/Aqueous Buffer):
-
Add an excess amount of this compound to a known volume of the aqueous solvent (e.g., 1 mL).
-
Vortex the mixture vigorously for an extended period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, which is the saturated solution.
-
-
Concentration Determination:
-
For the DMSO solution, the concentration can be calculated directly from the mass of the solute and the volume of the solvent.
-
For the aqueous solution, the concentration of the saturated solution can be determined using a spectrophotometer if a chromophore is present and the extinction coefficient is known. Alternatively, the solvent can be evaporated, and the mass of the dissolved solid can be measured.
-
-
Data Reporting: Express the solubility in mg/mL and mM.
Important Considerations:
-
This compound is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare solutions of this compound in anhydrous DMSO immediately before use, as the NHS ester readily hydrolyzes in the presence of water.
-
When preparing aqueous solutions for reactions, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer.
Mandatory Visualization: Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: A typical experimental workflow for protein bioconjugation using this compound.
Caption: Logical relationships between the properties and applications of this compound.
References
- 1. DBCO-NH-PEG2-NHS ester | CAS: 2666999-50-2 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2585653-12-7 | BroadPharm [broadpharm.com]
- 4. DBCO-PEG4-NHS ester | PROTAC Linker | TargetMol [targetmol.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
The Strategic Advantage of Hydrophilic PEG Spacer Arms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, drug delivery, and diagnostics, the use of spacer arms to link molecules is a critical design element. Among the various options, hydrophilic polyethylene glycol (PEG) spacer arms have emerged as a cornerstone technology, offering a multitude of advantages that can significantly enhance the performance of complex biologics and nanomedicines. This in-depth technical guide explores the core benefits of employing hydrophilic PEG spacers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Core Advantages of Hydrophilic PEG Spacer Arms
The incorporation of a hydrophilic PEG spacer into a bioconjugate imparts several beneficial physicochemical and pharmacological properties. These advantages primarily stem from the unique characteristics of the polyethylene glycol chain: its hydrophilicity, flexibility, and biocompatibility.
Enhanced Solubility and Stability
A primary challenge in the development of bioconjugates, such as antibody-drug conjugates (ADCs), is the often hydrophobic nature of the payload molecules. This hydrophobicity can lead to aggregation, reduced stability, and difficulties in formulation.[1] Hydrophilic PEG spacers create a hydration shell around the conjugate, effectively increasing its water solubility and preventing aggregation.[2] This is crucial for maintaining the biological activity and manufacturability of the therapeutic. Furthermore, PEGylation can enhance the conformational stability of proteins, protecting them from denaturation and proteolysis.[3]
Reduced Immunogenicity
The covalent attachment of PEG chains to a therapeutic protein can mask immunogenic epitopes on its surface, thereby reducing its recognition by the immune system.[2][4] This "stealth" effect can lead to a significant reduction in the formation of anti-drug antibodies (ADAs), which can otherwise lead to rapid clearance of the therapeutic and potential adverse immune reactions. While PEG itself can in some instances be immunogenic, the overall effect is often a substantial decrease in the immunogenicity of the conjugated molecule.
Improved Pharmacokinetics and Biodistribution
The increased hydrodynamic volume of a PEGylated molecule leads to reduced renal clearance, significantly extending its circulation half-life. This prolonged presence in the bloodstream allows for greater accumulation at the target site, such as a tumor, through mechanisms like the enhanced permeability and retention (EPR) effect. The improved pharmacokinetic profile often translates to reduced dosing frequency and an enhanced therapeutic window.
Minimized Steric Hindrance
The flexible nature of the PEG chain provides a physical separation between the conjugated molecules, which can be critical for maintaining their biological function. In the context of an ADC, the spacer ensures that the cytotoxic payload does not interfere with the antibody's ability to bind to its target antigen. Similarly, in surface immobilization applications, a PEG spacer can orient a biomolecule away from the surface, ensuring its accessibility for interactions.
Quantitative Data on the Impact of PEG Spacer Arms
The following tables summarize quantitative data from various studies, illustrating the significant impact of hydrophilic PEG spacers on the properties of bioconjugates.
Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics
| ADC Construct (DAR 8) | PEG Chain Length | Clearance (mL/day/kg) | Exposure (AUC) (µg*day/mL) | Reference |
| Glucuronide-MMAE | 0 | 15.2 | 197 | |
| Glucuronide-MMAE | 4 | 8.5 | 353 | |
| Glucuronide-MMAE | 8 | 5.9 | 508 | |
| Glucuronide-MMAE | 12 | 5.8 | 517 | |
| Glucuronide-MMAE | 24 | 6.0 | 500 |
Table 2: Impact of PEGylation on Circulation Half-Life
| Molecule | Modification | Circulation Half-Life | Fold Increase | Reference(s) |
| Recombinant Human TIMP-1 | None | 1.1 hours | - | |
| Recombinant Human TIMP-1 | 20 kDa PEG | 28 hours | 25.5 | |
| Bovine Serum Albumin (in PLGA nanoparticles) | None | 13.6 minutes | - | |
| Bovine Serum Albumin (in PLGA nanoparticles) | PEGylated | 4.5 hours | 19.8 | |
| Filgrastim (G-CSF) | None | 3.5 - 3.8 hours | - | |
| Filgrastim (G-CSF) | Pegfilgrastim (20 kDa PEG) | 42 hours | ~11-12 | |
| Affibody-MMAE Conjugate | No PEG | - | - | |
| Affibody-MMAE Conjugate | 4 kDa PEG | 2.5-fold extension | 2.5 | |
| Affibody-MMAE Conjugate | 10 kDa PEG | 11.2-fold extension | 11.2 |
Table 3: Influence of PEG Spacer on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Conjugate | PEG Insertion | In Vitro Cytotoxicity Reduction | Reference(s) |
| ZHER2-SMCC-MMAE | None | - | |
| ZHER2-PEG4K-MMAE | 4 kDa | 4.5-fold | |
| ZHER2-PEG10K-MMAE | 10 kDa | 22-fold |
Mandatory Visualizations
Logical Relationships of PEG Spacer Advantages
Caption: Core advantages of a hydrophilic PEG spacer in bioconjugation.
Experimental Workflow: ADC Synthesis with a Hydrophilic PEG Linker
Caption: Workflow for ADC synthesis using a hydrophilic PEG linker.
Signaling Pathway: Enhanced Permeability and Retention (EPR) Effect
Caption: PEGylation enhances the EPR effect for passive tumor targeting.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the advantages of hydrophilic PEG spacer arms.
Protocol 1: Conjugation of a PEG Spacer to a Protein via NHS Ester Chemistry
Objective: To covalently attach an amine-reactive PEG spacer to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEGn-X reagent (where X is the desired terminal functional group)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Protein Preparation: Prepare a solution of the target protein in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. Ensure the protein concentration is between 1 and 10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-PEGn-X reagent in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS-ester is susceptible to hydrolysis, so fresh preparation is critical.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the activated PEG solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS-PEGn-X. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted PEG reagent and by-products by either dialysis against a suitable buffer or by size-exclusion chromatography.
-
Characterization: Characterize the PEGylated protein using techniques such as SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to determine the degree of PEGylation), and relevant functional assays to confirm retained biological activity.
Protocol 2: Assessment of Protein Aggregation Using Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius and assess the polydispersity of a protein solution, providing a measure of aggregation.
Materials:
-
PEGylated and non-PEGylated protein samples in a suitable buffer
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume quartz cuvette
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Prepare samples of both the PEGylated and non-PEGylated protein at the same concentration in the same buffer. Filter the samples through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or particulate matter.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up. Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements (e.g., 10-20 runs) for each sample to ensure data reproducibility.
-
Data Analysis: The instrument's software will generate an autocorrelation function and calculate the size distribution of the particles in the sample. Analyze the hydrodynamic radius (Rh) and the polydispersity index (PDI). A lower PDI value indicates a more monodisperse sample with less aggregation. Compare the results for the PEGylated and non-PEGylated samples. A significant reduction in the PDI and the absence of large particle populations in the PEGylated sample indicate a reduction in aggregation.
Protocol 3: Evaluation of Protein Conformational Stability via Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary and tertiary structure of a protein and its thermal stability, comparing the PEGylated and non-PEGylated forms.
Materials:
-
PEGylated and non-PEGylated protein samples (highly pure, >95%)
-
CD-compatible buffer (e.g., phosphate buffer, low salt concentration)
-
Circular Dichroism (CD) spectropolarimeter with a temperature controller
-
Quartz cuvettes of appropriate path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV)
Procedure:
-
Sample Preparation: Prepare samples of the PEGylated and non-PEGylated protein at a known concentration in a CD-compatible buffer. The protein concentration should be accurately determined.
-
Far-UV CD for Secondary Structure:
-
Acquire spectra in the far-UV region (e.g., 190-250 nm) at a constant temperature (e.g., 25°C).
-
Record a baseline spectrum of the buffer alone and subtract it from the protein spectra.
-
Compare the spectra of the PEGylated and non-PEGylated proteins. Significant changes in the spectral shape can indicate alterations in the secondary structure.
-
-
Thermal Denaturation for Stability:
-
Select a wavelength in the far-UV region where a significant CD signal is observed (e.g., 222 nm for alpha-helical proteins).
-
Monitor the CD signal at this wavelength as the temperature is increased at a controlled rate (e.g., 1°C/minute).
-
Plot the CD signal as a function of temperature to generate a thermal denaturation curve.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. An increase in the Tm for the PEGylated protein compared to the non-PEGylated form indicates enhanced thermal stability.
-
Protocol 4: Quantification of Immunogenicity via Anti-Drug Antibody (ADA) ELISA
Objective: To measure the levels of antibodies generated against a therapeutic protein, comparing the immunogenic response to PEGylated and non-PEGylated forms in an animal model.
Materials:
-
Serum samples from animals immunized with either PEGylated or non-PEGylated protein
-
High-binding 96-well ELISA plates
-
Coating antigen (the therapeutic protein, either PEGylated or non-PEGylated)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody specific for the animal model's IgG
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the therapeutic protein (either PEGylated or non-PEGylated, depending on the antibodies being measured) at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate again three times. Add serial dilutions of the serum samples from the immunized animals to the wells. Include positive and negative control sera. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the antibody titer for each animal. A significantly lower antibody titer in the animals immunized with the PEGylated protein compared to the non-PEGylated protein indicates reduced immunogenicity.
Conclusion
The use of hydrophilic PEG spacer arms represents a powerful and versatile strategy in the design and development of advanced therapeutics and diagnostics. By enhancing solubility and stability, reducing immunogenicity, and improving pharmacokinetic profiles, PEG spacers address many of the key challenges associated with the clinical translation of complex biologics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively leverage the advantages of PEGylation in their work, ultimately leading to the creation of safer and more effective medicines.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Dibenzocyclooctyne (DBCO) in Strain-Promoted Alkyne-Azide Cycloaddition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of dibenzocyclooctyne (DBCO) in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of modern bioconjugation chemistry. We will delve into the core mechanism, present key quantitative data, outline detailed experimental protocols, and visualize complex workflows, offering a comprehensive resource for professionals in the field.
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been a revolutionary tool in bioconjugation. However, the cytotoxicity of the copper catalyst has limited its applications in living systems. To address this, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed as a bioorthogonal reaction that proceeds without the need for a catalyst.
SPAAC utilizes cyclooctynes, which are eight-membered rings containing a triple bond. The high ring strain of these molecules allows them to react spontaneously with azides in a [3+2] cycloaddition reaction to form a stable triazole linkage. This reaction is highly selective and can be performed in aqueous buffers and even in living cells without interfering with biological processes.
The Central Role of DBCO
Among the various cyclooctynes developed for SPAAC, dibenzocyclooctyne (DBCO), also known as ADIBO (azadibenzocyclooctyne), has emerged as one of the most widely used reagents. The key to DBCO's success lies in its unique structural features:
-
High Ring Strain: The fusion of two benzene rings to the cyclooctyne core significantly increases the ring strain, which is the driving force for the reaction with azides. This high strain allows for rapid reaction kinetics.
-
Favorable Kinetics: DBCO exhibits one of the fastest reaction rates among commercially available cyclooctynes, enabling efficient labeling at low concentrations of reactants.
-
Hydrophobicity and Stability: While DBCO is hydrophobic, which can sometimes lead to aggregation, it is generally stable in aqueous solutions and at physiological pH. Various derivatives of DBCO have been developed with improved solubility and stability.
The reaction mechanism of DBCO with an azide to form a stable triazole linkage is depicted below.
Quantitative Data: Kinetics and Performance
The efficiency of a SPAAC reaction is determined by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, allowing for lower concentrations of labeling reagents and shorter incubation times. DBCO consistently demonstrates high k₂ values, making it a preferred choice for many applications.
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Notes | Reference |
| DBCO (ADIBO) | ~1.0 | Widely used, fast kinetics. | |
| DIBO | 0.3 | Predecessor to DBCO, good kinetics. | |
| BCN | 0.002 - 0.1 | Bicyclic non-natural amino acid, good stability. | |
| DIFO | 0.076 | Difluorinated cyclooctyne, good kinetics. | |
| S-DIFO | 0.35 | Strained difluorinated cyclooctyne. |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature. The values presented are for reactions with a model azide (e.g., benzyl azide) in aqueous media.
Key Applications in Research and Drug Development
The bioorthogonality and rapid kinetics of DBCO-mediated SPAAC have led to its adoption in a wide range of applications:
-
Cell Surface Labeling and Imaging: DBCO-functionalized molecules can be used to label cells that have been metabolically engineered to express azides on their surface glycoproteins. This allows for the visualization and tracking of cells.
-
Proteomics and Activity-Based Protein Profiling (ABPP): DBCO-containing probes can be used to label and identify specific proteins in complex biological samples.
-
Antibody-Drug Conjugates (ADCs): SPAAC is a valuable tool for the site-specific conjugation of cytotoxic drugs to antibodies. This approach allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and effective ADCs.
-
Drug Delivery and Targeting: DBCO-functionalized nanoparticles and liposomes can be used to deliver drugs to specific sites in the body by targeting cells that have been labeled with azides.
The following diagram illustrates a generalized workflow for the creation of an antibody-drug conjugate using DBCO-SPAAC.
Detailed Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein with a DBCO-Functionalized Probe
This protocol provides a general framework for the conjugation of a DBCO-containing molecule to a protein that has been modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized probe (e.g., DBCO-PEG4-Fluorophore) dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Prepare the Protein Solution: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the DBCO Probe Solution: Prepare a stock solution of the DBCO-functionalized probe in DMSO at a concentration of 1-10 mM.
-
Reaction Setup: Add the DBCO probe solution to the protein solution. A 5- to 20-fold molar excess of the DBCO probe over the protein is typically recommended to ensure complete labeling. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-24 hours. The optimal reaction time will depend on the specific reactants and their concentrations. Gentle mixing during incubation is recommended.
-
Purification: Remove the excess, unreacted DBCO probe from the labeled protein using a suitable purification method. For proteins, SEC is often the method of choice. Dialysis against the reaction buffer can also be effective.
-
Characterization: Characterize the final conjugate to determine the degree of labeling and confirm the purity. This can be done using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
Protocol for Cell Surface Labeling
This protocol describes the labeling of cell surface glycans that have been metabolically labeled with an azide-containing sugar.
Materials:
-
Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz) for 2-3 days
-
DBCO-fluorophore conjugate
-
Cell culture medium
-
PBS (phosphate-buffered saline)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells in a medium supplemented with an azide-containing sugar (e.g., 25-50 µM Ac₄ManNAz) for 2-3 days to allow for the incorporation of the azide into the cell surface glycans.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with ice-cold PBS to remove any un-incorporated sugar.
-
Labeling: Resuspend the cells in a buffer containing the DBCO-fluorophore conjugate (typically at a concentration of 10-100 µM).
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or on ice, protected from light.
-
Washing: Wash the cells three times with ice-cold PBS to remove the excess DBCO-fluorophore.
-
Analysis: Resuspend the cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
Conclusion
DBCO has solidified its position as a critical reagent in the bioconjugation toolkit. Its rapid, catalyst-free reaction with azides provides a robust and versatile method for linking molecules in complex biological environments. For researchers and drug development professionals, DBCO-mediated SPAAC offers a powerful strategy for applications ranging from basic research and cellular imaging to the development of next-generation therapeutics like antibody-drug conjugates. As research continues, the development of new DBCO derivatives with enhanced properties will further expand the possibilities of this remarkable bioorthogonal reaction.
An In-Depth Technical Guide to DBCO-PEG2-NHS Ester for Labeling Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DBCO-PEG2-NHS ester, a heterobifunctional crosslinker, for the targeted labeling of lysine residues on proteins and other biomolecules. It details the underlying chemistry, experimental protocols, and key applications, with a focus on quantitative data and practical workflows.
Core Concepts: Understanding this compound
This compound is a versatile tool in bioconjugation, combining two key reactive functionalities: a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. This unique structure enables a two-step conjugation strategy.[1][]
-
NHS Ester Reactivity: The NHS ester facilitates the covalent attachment of the linker to primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[3][4] This reaction proceeds efficiently at neutral to slightly basic pH (typically 7.2-8.5) to form a stable amide bond.[1]
-
DBCO Group for Copper-Free Click Chemistry: The DBCO moiety is a strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it occurs with high efficiency and specificity under physiological conditions without the need for a cytotoxic copper catalyst.
-
PEG2 Spacer: The short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugate and reduce steric hindrance.
Data Presentation: Quantitative Insights into Labeling Reactions
Effective bioconjugation relies on a quantitative understanding of reaction parameters. The following tables summarize key data related to the use of NHS esters for protein labeling.
Table 1: Hydrolysis Half-life of NHS Esters at Various pH Values
The stability of the NHS ester is critical for efficient conjugation, as it competes with the desired amidation reaction. Hydrolysis of the NHS ester increases with pH.
| pH | Half-life of NHS Ester | Reference |
| 7.0 | 4-5 hours | |
| 8.0 | 1 hour | |
| 8.5 | ~30 minutes | |
| 8.6 | 10 minutes | |
| 9.0 | <10 minutes |
Table 2: Influence of Molar Excess on Degree of Labeling (DOL) of an Antibody
The degree of labeling, or the average number of linker molecules conjugated to a single protein, can be controlled by adjusting the molar ratio of the DBCO-NHS ester to the protein. The following data is for a similar DBCO-STP ester, which has comparable reactivity to an NHS ester.
| Molar Excess of DBCO-STP Ester to Antibody | Achieved Degree of Labeling (DOL) |
| 1:1 | 1.24 ± 0.46 |
| 2:1 | 1.85 ± 0.35 |
| 3:1 | 2.45 ± 0.21 |
| 4:1 | 3.10 ± 0.14 |
| 5:1 | 3.95 ± 0.07 |
| 6:1 | 4.50 ± 0.28 |
| 7:1 | 5.12 ± 0.45 |
Table 3: Stability of DBCO-Functionalized Antibodies
Once conjugated, the DBCO group exhibits good stability, allowing for subsequent click chemistry reactions.
| Storage Condition | Duration | Reactivity Retained | Reference |
| 4°C | 4 weeks | 95-97% | |
| -20°C | 4 weeks | 95-97% | |
| -20°C (in DMSO) | 2-3 months | Stable |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide step-by-step protocols for key applications of this compound.
General Protocol for Protein Labeling with this compound
This protocol outlines the fundamental steps for conjugating this compound to a protein containing accessible lysine residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris will compete with the labeling reaction.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive and will hydrolyze in the presence of water.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching buffer using a desalting column or dialysis.
-
Protocol for Antibody-Drug Conjugate (ADC) Preparation
This protocol describes the generation of an antibody-drug conjugate using this compound and a subsequent copper-free click reaction with an azide-functionalized drug.
Materials:
-
Antibody (in amine-free buffer)
-
This compound
-
Azide-functionalized drug
-
Anhydrous DMSO or DMF
-
Reaction and quenching buffers as in the general protocol
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Labeling with this compound:
-
Follow the general protein labeling protocol (Section 3.1) to conjugate the DBCO linker to the antibody. A 20-30 fold molar excess of the DBCO-NHS ester is often used for antibodies.
-
-
Copper-Free Click Chemistry Reaction:
-
To the purified DBCO-labeled antibody, add a 2-4 fold molar excess of the azide-functionalized drug.
-
Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.
-
-
Purification and Analysis:
-
Purify the resulting ADC using an appropriate chromatography method, such as size-exclusion chromatography, to remove any unreacted drug.
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy or mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Mandatory Visualization: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
References
Methodological & Application
Application Notes and Protocols for NHS Ester Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of primary amines on biomolecules, such as the lysine residues and the N-terminus of proteins. This process, known as NHS ester labeling, is a cornerstone of bioconjugation, enabling the attachment of various moieties like fluorescent dyes, biotin, or crosslinkers. The success of this reaction is critically dependent on the careful control of buffer conditions, particularly pH and the absence of competing nucleophiles.
Core Principles of NHS Ester Labeling
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] This reaction is in competition with the hydrolysis of the NHS ester, where water acts as the nucleophile, a process that is significantly accelerated at higher pH values.[2][3][4]
Critical Buffer Conditions
The choice of buffer is paramount for a successful NHS ester labeling reaction. The ideal buffer system maintains a pH that facilitates the deprotonation of primary amines to their more reactive, non-protonated form, while minimizing the rate of NHS ester hydrolysis.
pH: The optimal pH range for NHS ester labeling is generally between 7.2 and 9.0.[2] A pH of 8.3 to 8.5 is frequently cited as the sweet spot for maximizing the reaction between the NHS ester and primary amines while keeping hydrolysis at a manageable level. At lower pH values, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Conversely, at higher pH, the rate of NHS ester hydrolysis increases dramatically, reducing the efficiency of the labeling reaction.
Buffer Composition: It is crucial to use buffers that do not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target biomolecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.
Recommended Buffer Systems
| Buffer System | Typical Concentration | Recommended pH Range | Notes |
| Sodium Phosphate | 0.1 M | 7.2 - 8.5 | A commonly used buffer that provides good buffering capacity in the optimal pH range. |
| Sodium Bicarbonate | 0.1 M | 8.0 - 9.0 | Another widely used buffer, particularly effective at the higher end of the optimal pH range. |
| Borate | 0.1 M | 8.0 - 9.0 | A suitable alternative to phosphate and bicarbonate buffers. |
| HEPES | 0.1 M | 7.2 - 8.2 | Can be used, but ensure it is free of any primary amine contaminants. |
Interfering Substances
| Substance | Reason for Interference |
| Tris, Glycine, and other primary amine-containing buffers | Compete with the target molecule for reaction with the NHS ester. |
| Sodium Azide | Can interfere with the reaction at higher concentrations. Low concentrations (≤ 3 mM or 0.02%) are generally tolerated. |
| Glycerol | High concentrations (20-50%) and impure glycerol can decrease reaction efficiency. |
Quantitative Data: NHS Ester Hydrolysis
The stability of NHS esters in aqueous solutions is inversely proportional to the pH and temperature. The following table summarizes the approximate half-life of NHS esters under different conditions, highlighting the importance of timely execution of the labeling reaction.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~10 minutes |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5 or 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
NHS ester label.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, it is crucial to use an anhydrous solvent and prepare the solution fresh.
-
-
Perform the Labeling Reaction:
-
Add the dissolved NHS ester to the protein solution. A molar excess of 8- to 20-fold of the NHS ester to the protein is a common starting point. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle stirring. If the label is light-sensitive, protect the reaction from light.
-
-
Quench the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Determining the Degree of Labeling (DOL) by Spectrophotometry
Quantifying the degree of labeling (DOL), also known as the molar ratio of the label to the protein, is crucial for ensuring reproducibility.
Procedure:
-
Remove Unbound Label: It is essential to remove all non-conjugated label before measuring absorbance. This is typically achieved during the purification step (Protocol 1, Step 5).
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280), which corresponds to the protein absorbance.
-
Measure the absorbance of the labeled protein at the maximum absorbance wavelength (λmax) of the label (A_label).
-
-
Calculate the Degree of Labeling (DOL):
-
The concentration of the protein can be calculated using the Beer-Lambert law and the extinction coefficient of the protein at 280 nm. A correction factor for the absorbance of the label at 280 nm may be necessary.
-
The concentration of the label can be calculated using the Beer-Lambert law and the extinction coefficient of the label at its λmax.
-
The DOL is the molar ratio of the label to the protein.
-
Visualizations
Caption: Chemical reaction of an NHS ester with a primary amine.
Caption: A logical workflow for NHS ester labeling experiments.
References
Application Note & Protocol: Calculating Molar Excess for DBCO-PEG2-NHS Ester Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The DBCO-PEG2-NHS ester is a heterobifunctional crosslinker used in a two-step bioconjugation strategy. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1] The NHS ester reacts efficiently with primary amines (-NH₂) on biomolecules like proteins or antibodies to form a stable amide bond.[2][3] The DBCO group enables a highly specific, copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.[1][2]
This application note provides a detailed guide for calculating the optimal molar excess of this compound for the initial amine conjugation step and a comprehensive protocol for the labeling reaction and subsequent purification. Optimizing the molar ratio of the NHS ester to the target molecule is critical for controlling the degree of labeling (DOL), which can impact the biological activity and stability of the final conjugate.
Principle of NHS Ester Conjugation
The core of the initial labeling step is the reaction between the NHS ester and a primary amine, typically the ε-amino group of a lysine residue on a protein. This reaction is a nucleophilic acyl substitution that forms a stable covalent amide bond, releasing the N-hydroxysuccinimide byproduct.
The reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state, which is favored at a pH above its pKa. Therefore, the reaction is most efficient at a slightly basic pH, typically between 8.3 and 8.5. A primary competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which increases with pH. Consequently, careful control of pH and prompt use of the dissolved NHS ester are crucial for successful conjugation.
Calculating Molar Excess and Reagent Volumes
The "molar excess" is the molar ratio of the this compound to the amine-containing biomolecule. Determining the optimal ratio is an empirical process, but the guidelines below provide a robust starting point for optimization.
Step 1: Calculate Moles of Amine-Containing Molecule (e.g., Protein)
First, determine the quantity in moles of your target protein or molecule that will be labeled.
-
Formula: Moles of Protein = Mass of Protein (g) / Molecular Weight of Protein (g/mol)
Step 2: Determine the Desired Molar Excess Ratio
The optimal molar excess depends heavily on the concentration of the protein solution. More dilute solutions require a higher molar excess to achieve sufficient labeling due to slower reaction kinetics.
| Protein Concentration | Recommended Starting Molar Excess (Ester:Protein) | Rationale |
| > 5 mg/mL | 5- to 10-fold | Higher protein concentration leads to more efficient labeling. |
| 1 - 5 mg/mL | 10- to 20-fold | A common concentration range for antibody labeling. |
| < 1 mg/mL | 20- to 50-fold | A higher excess is required to compensate for lower reaction kinetics. |
| For Oligonucleotides | 10- to 50-fold | Recommended for amino-modified oligonucleotides. |
| Table 1: Recommended starting molar excess ratios for NHS ester conjugation. |
Step 3: Calculate the Required Mass of this compound
Use the moles of protein and the desired molar excess to calculate the moles, and subsequently the mass, of the this compound required.
-
Formula: Mass of Ester (mg) = [Moles of Protein × Molar Excess Ratio] × MW of Ester (g/mol) × 1000
Step 4: Prepare this compound Stock Solution
The NHS ester is highly sensitive to moisture and should be dissolved immediately before use in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare aqueous stock solutions for storage.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution at a concentration of 1-10 mg/mL or 10 mM in anhydrous DMSO or DMF.
-
Step 5: Calculate Volume of Ester Stock Solution to Add
Finally, calculate the volume of the stock solution needed for the reaction.
-
Formula: Volume of Stock (µL) = [Mass of Ester Required (mg) / Concentration of Stock (mg/mL)] × 1000
Experimental Workflow Diagram
Caption: Workflow for this compound conjugation.
Detailed Experimental Protocol
This protocol provides a general procedure for labeling a protein (e.g., an IgG antibody) with this compound.
Materials and Equipment
-
Amine-containing protein (e.g., antibody)
-
This compound
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5. Examples include 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Solvent: Anhydrous DMSO or DMF.
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5, or 1 M Glycine.
-
Purification tools: Zeba™ Spin Desalting Columns (7K MWCO), dialysis cassettes (10K MWCO), or gel filtration columns (e.g., Sephadex G-25).
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer).
Procedure
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free reaction buffer. If the buffer contains primary amines (like Tris or glycine) or protein stabilizers (like BSA), they must be removed via dialysis or buffer exchange using a desalting column.
-
Adjust the protein concentration to a final target of 1-10 mg/mL.
-
-
Prepare the this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the required amount (calculated in Step 3) in anhydrous DMSO or DMF to a concentration of 10 mM (or 1-10 mg/mL). Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Conjugation Reaction:
-
While gently vortexing the protein solution, add the calculated volume of the this compound stock solution. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.
-
-
Quench the Reaction (Optional):
-
To stop the reaction and remove any remaining reactive NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and the NHS byproduct using a spin desalting column, dialysis, or gel filtration. This step is critical to prevent interference in the subsequent click chemistry reaction.
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterization and Storage:
-
Determine the concentration of the purified DBCO-labeled protein using a standard protein assay (e.g., BCA) or UV-Vis spectrophotometry (A280).
-
The degree of labeling (DOL) can be determined using mass spectrometry.
-
Store the purified DBCO-labeled protein under appropriate conditions, typically at 4°C for short-term storage or -20°C / -80°C for long-term storage. Note that the DBCO group can lose reactivity over extended periods.
-
| Parameter | Recommended Condition | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal pH for amine reactivity is 8.3-8.5. Lower pH can be used to slow the reaction. |
| Reaction Buffer | PBS, Bicarbonate, Borate | Must be free of primary amines (e.g., Tris, Glycine). |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature reduces hydrolysis rate and is better for sensitive proteins. |
| Incubation Time | 30 min - 4 hours (RT) or 2 - 12 hours (4°C) | Longer times may be needed for dilute solutions or lower temperatures. |
| Table 2: Summary of typical reaction conditions for this compound conjugation. |
References
Application Notes and Protocols for DBCO-PEG2-NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG2-NHS ester is a versatile bifunctional linker that enables the two-step labeling of cells for flow cytometry analysis. This reagent combines the specific reactivity of an N-hydroxysuccinimide (NHS) ester towards primary amines with the power of copper-free click chemistry. The dibenzocyclooctyne (DBCO) group reacts specifically with azide-containing molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly efficient and occurs under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell applications.
This document provides detailed application notes and protocols for three primary uses of this compound in flow cytometry:
-
Metabolic Labeling of Cell Surface Glycans: Cells are metabolically engineered to express azide groups on their surface glycans, which are then detected with a DBCO-conjugated fluorophore.
-
Specific Cell Surface Protein Labeling via Antibodies: A primary antibody is first conjugated to this compound and then used to label a specific cell surface protein. The DBCO-tagged antibody is subsequently detected with an azide-conjugated fluorophore.
-
Non-specific Labeling of Cell Surface Proteins: The NHS ester moiety is used to directly and non-specifically label primary amines on the cell surface, functionalizing the cells with DBCO groups for subsequent detection with an azide-conjugated fluorophore.
Data Presentation
Quantitative Data Summary for Metabolic Labeling
The efficiency of metabolic labeling is dependent on the concentration of the azide-containing sugar and the subsequent DBCO-fluorophore. The following tables summarize typical results obtained from flow cytometry experiments.
Table 1: Effect of Ac4ManNAz (Azide Sugar) Concentration on Cell Surface Azide Expression
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time | Detection Method | Outcome (Relative Fluorescence) |
| Jurkat | 25 - 50 | 1 - 3 days | DBCO-Fluorophore, Flow Cytometry | Dose-dependent increase in fluorescence |
| A549 | 10 - 50 | 3 days | DBCO-Cy5, Flow Cytometry | High fluorescence intensity in treated cells[1] |
| CHO | 50 | - | DBCO-Fluorophore, Flow Cytometry | Significant increase in fluorescence |
Table 2: Effect of DBCO-Conjugate Concentration on Labeling Efficiency
| Cell Line | DBCO-Conjugate & Concentration | Incubation Time | Detection Method | Outcome |
| A549 (Azide-labeled) | DBCO-Cy5 (0-100 µM) | 1 hour | Flow Cytometry | Dose-dependent increase in Mean Fluorescence Intensity[1][2] |
| Jurkat (Azide-labeled) | DBCO-AF488 (10-50 µM) | 30-60 min | Flow Cytometry | Saturation of signal observed at higher concentrations |
Table 3: Cell Viability After Metabolic Labeling and Click Reaction
| Cell Line | Treatment | Viability Assay | Result |
| A549 | Ac4ManNAz (up to 100 µM) | MTT Assay | No significant cytotoxicity observed[1] |
| A549 | DBCO-Cy5 (up to 100 µM) | MTT Assay | No significant cytotoxicity observed[2] |
Experimental Protocols & Visualizations
Metabolic Labeling of Cell Surface Glycans
This protocol describes the metabolic incorporation of an azide-containing sugar into the sialic acid pathway, leading to the presentation of azide groups on cell surface glycans. These azides are then available for reaction with a DBCO-conjugated fluorophore.
Metabolic incorporation of azide sugar and click reaction.
Experimental workflow for metabolic labeling.
-
Cell Culture and Metabolic Labeling:
-
Culture cells of interest to the desired confluency.
-
Add Ac4ManNAz to the culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide sugar.
-
-
Cell Harvesting and Staining:
-
Harvest the cells. For adherent cells, use a gentle cell dissociation reagent.
-
Wash the cells once with 1X PBS.
-
Resuspend the cell pellet in a buffer suitable for live cell staining (e.g., PBS with 1% BSA).
-
Add the DBCO-conjugated fluorophore to the cell suspension at a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Flow Cytometry:
-
Wash the cells twice with FACS buffer (e.g., PBS with 1% BSA and 2 mM EDTA) to remove unbound DBCO-fluorophore.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.
-
Specific Cell Surface Protein Labeling via Antibodies
This method involves the pre-conjugation of a primary antibody with this compound. This DBCO-labeled antibody is then used for standard immunofluorescent staining, followed by detection with an azide-conjugated fluorophore.
Workflow for antibody conjugation and cell staining.
-
Antibody Conjugation with this compound:
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Add a 10-20 fold molar excess of the this compound solution to the antibody solution.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the DBCO-labeled antibody using a desalting column to remove excess reagent.
-
-
Cell Staining:
-
Harvest and wash cells, then resuspend in FACS buffer.
-
Add the DBCO-labeled primary antibody at a pre-determined optimal concentration.
-
Incubate for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and add the azide-conjugated fluorophore.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Analyze on a flow cytometer.
-
Non-specific Labeling of Cell Surface Proteins
This approach utilizes the NHS ester to directly label primary amines on cell surface proteins, functionalizing the entire cell surface with DBCO groups. These can then be detected with an azide-fluorophore.
Workflow for direct cell surface labeling.
-
Cell Surface Functionalization:
-
Harvest and wash cells twice with an amine-free buffer like PBS.
-
Resuspend the cells in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add this compound (from a fresh 10 mM stock in DMSO) to a final concentration of 100-500 µM.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS containing 1% BSA to quench any unreacted NHS ester and remove excess reagent.
-
-
Detection with Azide-Fluorophore:
-
Resuspend the DBCO-functionalized cells in FACS buffer.
-
Add the azide-conjugated fluorophore to the cell suspension.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Analyze on a flow cytometer.
-
References
Application Notes and Protocols for PROTAC Synthesis using DBCO-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a crucial role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the use of DBCO-PEG2-NHS ester as a versatile linker in the synthesis of PROTACs. This compound is a bifunctional molecule featuring a Dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester allows for covalent modification of amine-containing molecules, such as E3 ligase ligands, while the DBCO group enables highly efficient and bioorthogonal copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-functionalized molecules like POI ligands. The short polyethylene glycol (PEG2) spacer enhances solubility and provides flexibility to the resulting PROTAC molecule.
Mechanism of Action of a PROTAC
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
This section provides a detailed two-step protocol for the synthesis of a BRD4-targeting PROTAC using this compound. BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins and is a well-established target in cancer therapy. The synthesis involves the initial reaction of this compound with an amine-containing E3 ligase ligand (e.g., pomalidomide), followed by a copper-free click reaction with an azide-functionalized BRD4 inhibitor (e.g., JQ1-azide).
PROTAC Synthesis Workflow
The overall workflow for the synthesis and evaluation of a PROTAC using this compound is depicted below.
Protocol 1: Amide Coupling of this compound with an E3 Ligase Ligand (Pomalidomide)
This protocol describes the reaction between the NHS ester of the linker and the primary amine of the E3 ligase ligand.
Materials:
-
This compound
-
Pomalidomide (or other amine-containing E3 ligase ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry reaction vessel, dissolve the amine-containing E3 ligase ligand (e.g., pomalidomide, 1.0 equivalent) and this compound (1.0 - 1.2 equivalents) in anhydrous DMF under an inert atmosphere (nitrogen or argon).
-
To the stirred solution, add DIPEA (2.0 - 3.0 equivalents).
-
In a separate vial, dissolve HATU (1.2 - 1.5 equivalents) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the DBCO-PEG2-E3 ligase ligand conjugate.
Protocol 2: Copper-Free Click Chemistry (SPAAC) for Final PROTAC Synthesis
This protocol describes the reaction between the DBCO-functionalized E3 ligase ligand and the azide-functionalized POI ligand.
Materials:
-
DBCO-PEG2-E3 ligase ligand conjugate (from Protocol 1)
-
Azide-functionalized POI ligand (e.g., JQ1-azide)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or a mixture of t-BuOH/H2O
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the DBCO-PEG2-E3 ligase ligand conjugate (1.0 equivalent) and the azide-functionalized POI ligand (1.0 - 1.2 equivalents) in anhydrous DMSO or another suitable solvent system.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often performed in the dark to prevent any light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the pure PROTAC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Quantitative Data Summary
The following tables provide illustrative quantitative data for the synthesis and biological activity of BRD4-targeting PROTACs with PEG linkers. This data is compiled from various literature sources and is intended to provide a general benchmark for expected outcomes. Note: Specific values for PROTACs synthesized with the exact this compound linker were not available in the searched literature; therefore, the data presented is for PROTACs with similar PEG linkers.
Table 1: Representative Reaction Yields for Key Synthetic Steps
| Reaction Step | E3 Ligase Ligand | Target Protein Ligand | Linker Type | Typical Yield (%) |
| Amide Coupling | Pomalidomide | - | PEG-based | 50 - 80 |
| SPAAC Click Chemistry | - | JQ1-azide | DBCO-PEG | 60 - 90 |
| Overall Yield | Pomalidomide | JQ1-azide | DBCO-PEG | 30 - 70 |
Table 2: Illustrative Biological Activity of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase | Target Protein | Linker Length | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | CRBN | BRD4 | PEG3 | 5 - 20 | > 90 | MV4-11 |
| PROTAC B | VHL | BRD4 | PEG4 | 10 - 50 | > 85 | HeLa |
| PROTAC C | CRBN | BRD4 | PEG2 | 1 - 10 | > 95 | 22Rv1 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Biological Evaluation Protocols
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., MV4-11 for BRD4)
-
Cell culture medium and supplements
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
6-well or 12-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add lysis buffer to each well, and scrape the cells. Collect the lysates in microcentrifuge tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cells and culture medium
-
96-well plates
-
Synthesized PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Signaling Pathway Visualization
PROTACs targeting BRD4 can impact the transcription of key oncogenes like c-MYC. The following diagram illustrates this relationship.
Conclusion
The this compound linker offers a powerful and versatile tool for the synthesis of PROTACs. Its features allow for a modular and efficient assembly of these complex molecules. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and evaluate novel PROTACs for targeted protein degradation. Successful development of PROTACs requires careful optimization of the war
Application Notes: Step-by-Step Guide for Protein Labeling with DBCO-NHS Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzocyclooctyne (DBCO) reagents are central to copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient conjugation of molecules in complex biological environments.[1] DBCO-NHS (N-Hydroxysuccinimide) esters are heterobifunctional crosslinkers designed to label proteins and other amine-containing molecules. The NHS ester group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[2][3] This process attaches a DBCO group to the protein, which can then be specifically reacted with an azide-tagged molecule of interest in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[4]
These application notes provide a detailed, step-by-step protocol for the covalent labeling of proteins with DBCO-NHS esters, including reagent preparation, reaction conditions, purification of the conjugate, and methods for characterization.
Principle of Reaction
The labeling process is a two-step reaction. First, the NHS ester undergoes a nucleophilic attack from a primary amine on the protein, leading to the formation of a stable amide linkage and the release of the NHS leaving group.[2] This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. The resulting protein is now "tagged" with a reactive DBCO moiety, ready for subsequent conjugation with an azide-containing molecule.
Materials and Reagents
-
Protein of interest (0.5-10 mg/mL)
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate/carbonate buffer. CRITICAL: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the NHS ester.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., desalting column), dialysis equipment, or Tangential Flow Filtration (TFF) system.
Experimental Protocol
This protocol provides a general guideline and may require optimization for specific proteins and desired labeling outcomes.
-
Dissolve or buffer exchange the protein into an amine-free Reaction Buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Ensure the protein solution is clear and free of aggregates. Centrifuge if necessary.
NOTE: NHS esters are moisture-sensitive and readily hydrolyze. Prepare the stock solution immediately before use.
-
Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.
-
Add the calculated amount of the 10 mM DBCO-NHS ester stock solution to the protein solution. The optimal molar excess of the DBCO-NHS ester depends on the protein concentration and the desired Degree of Labeling (DOL).
-
Gently mix the reaction solution by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring or rotation.
-
Stop the reaction by adding Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to ensure any unreacted DBCO-NHS ester is hydrolyzed or quenched.
It is crucial to remove excess, unreacted DBCO reagent and quenching buffer components for accurate downstream applications and characterization.
-
Size-Exclusion Chromatography (SEC) / Desalting: This is the most common and effective method.
-
Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column or a packed SEC column) with the desired storage buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Elute the protein conjugate according to the manufacturer's instructions. The larger DBCO-protein conjugate will elute first, while smaller molecules like unreacted DBCO and Tris will be retained and elute later.
-
-
Dialysis: An alternative for removing small molecules. Dialyze the sample against the desired storage buffer with several buffer changes over 24-48 hours.
Data Presentation: Reaction Parameters
The Degree of Labeling (DOL), which is the average number of DBCO molecules per protein molecule, is a critical parameter. The DOL is influenced by the molar ratio of reactants, protein concentration, and reaction time. Optimization is often required to achieve the desired DOL, which for antibodies is typically between 2 and 10. Over-labeling can lead to protein aggregation or loss of function.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency but may increase aggregation risk. |
| Molar Excess of DBCO-NHS | 5-fold to 40-fold | Start with a 10- to 20-fold molar excess. Higher ratios may be needed for lower protein concentrations. |
| Reaction pH | 7.2 - 8.5 | pH > 8.5 increases the rate of NHS-ester hydrolysis. |
| Reaction Time | 30-60 min (RT) or 2-12 hr (4°C) | Longer incubation times at 4°C can improve stability for sensitive proteins. |
| Final DMSO/DMF % | < 20% (v/v) | Keep the organic solvent concentration low to avoid protein denaturation. |
Characterization of the Conjugate
After purification, it is important to characterize the DBCO-labeled protein.
-
Degree of Labeling (DOL) Calculation: The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group). The following formula can be used:
-
Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε_protein
-
DOL = A₃₀₉ / (ε_DBCO × Protein Concentration)
-
Where:
-
A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO group (~12,000 M⁻¹cm⁻¹ at 309 nm).
-
CF is a correction factor (A₂₈₀ of free DBCO / A₃₀₉ of free DBCO).
-
-
-
Other Methods: Purity and successful conjugation can also be assessed by SDS-PAGE (which may show a slight molecular weight shift) and mass spectrometry.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with DBCO-PEG2-NHS Ester
Welcome to the technical support center for DBCO-PEG2-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low labeling efficiency during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no labeling of my protein/antibody with this compound. What are the primary causes?
Low labeling efficiency is a frequent challenge and can stem from several factors throughout the experimental process. The most common culprits are related to reagent quality, reaction conditions, and the properties of the biomolecule being labeled. A systematic approach to troubleshooting, starting from reagent handling and moving through the reaction setup, is crucial for identifying the issue.
Q2: How can I be sure my this compound is still active?
The NHS ester moiety is highly susceptible to hydrolysis, which renders it inactive for amine coupling. Improper storage or handling is a primary reason for reagent degradation.
-
Storage: The reagent should be stored at -20°C, desiccated, and protected from light.[1][2][3]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4] Always use anhydrous solvents like DMSO or DMF to prepare stock solutions.[1] Prepare stock solutions immediately before use, as the NHS ester will readily hydrolyze in the presence of any moisture.
Q3: My reaction buffer might be the issue. What are the optimal buffer conditions?
The choice of buffer is critical for a successful conjugation reaction.
-
pH: The reaction between the NHS ester and a primary amine (like the side chain of a lysine residue) is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5. Below this range, the primary amines are protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis significantly increases, which directly competes with the desired labeling reaction.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target biomolecule for reaction with the NHS ester, drastically reducing labeling efficiency. Additionally, avoid buffers containing sodium azide, as the azide can react with the DBCO group. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.
Q4: I've confirmed my reagent and buffer are optimal, but the efficiency is still low. What other reaction parameters can I adjust?
Several other factors can be optimized to improve labeling efficiency:
-
Molar Excess of this compound: Increasing the molar ratio of the DBCO reagent to your protein can enhance labeling. For protein concentrations greater than or equal to 5 mg/mL, a 10-fold molar excess is often recommended. For more dilute protein solutions, a 20- to 50-fold molar excess may be necessary. However, excessive amounts can lead to protein precipitation, so this should be optimized.
-
Reaction Time and Temperature: The reaction is typically performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Lower temperatures can minimize the competing hydrolysis of the NHS ester but may require a longer incubation time to achieve sufficient labeling.
-
Protein Concentration: A higher protein concentration (ideally 2 mg/mL or greater) can favor the reaction between the protein and the NHS ester over hydrolysis.
Q5: Could the issue be with my protein?
Yes, the properties of the target protein can significantly impact labeling efficiency.
-
Accessibility of Primary Amines: The N-terminus and the epsilon-amino group of lysine residues must be accessible on the protein's surface for the NHS ester to react. Steric hindrance can prevent efficient labeling.
-
Protein Purity: Contaminants in the protein sample, such as other amine-containing molecules, can interfere with the labeling reaction. It is recommended to remove additives like BSA or gelatin before conjugation.
Experimental Protocols
General Protocol for Antibody Labeling with this compound
This protocol provides a general guideline. Optimization may be required for specific antibodies and applications.
-
Antibody Preparation:
-
Prepare the antibody in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).
-
Ensure the antibody concentration is at least 1 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis to remove incompatible buffer components.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution. The final DMSO concentration should ideally be below 20%.
-
Incubate the reaction at room temperature for 60 minutes or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C, desiccated, protected from light | Prevents hydrolysis and degradation of the NHS ester and DBCO moieties. |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated) and minimizes NHS ester hydrolysis. |
| Reaction Buffer | PBS, HEPES, Borate | Amine-free and azide-free buffers are essential to avoid competing reactions. |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations favor the bimolecular reaction over unimolecular hydrolysis. |
| Molar Excess (Reagent:Protein) | 10x to 50x | Drives the reaction towards completion; higher excess needed for dilute proteins. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is faster; 4°C minimizes hydrolysis but requires longer incubation. |
| Reaction Time | 30-60 min (RT) or 2-16 hours (4°C) | Allows sufficient time for the reaction to proceed to completion. |
Visual Guides
Experimental Workflow for this compound Labeling
Caption: Workflow for protein labeling with this compound.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low labeling efficiency.
References
Technical Support Center: Troubleshooting Protein Aggregation During Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for protein aggregation encountered during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during a labeling reaction?
Protein aggregation during labeling is a multifaceted issue that can arise from a combination of factors related to the protein itself, the labeling reagent, and the experimental conditions.[1] Key contributors include:
-
Over-labeling: The addition of too many label molecules can alter the protein's surface charge and isoelectric point (pI), leading to decreased solubility.[2][3]
-
Hydrophobicity of the Label: Using a hydrophobic label or crosslinker can increase the overall hydrophobicity of the protein surface, promoting self-association and aggregation.[1][2]
-
Suboptimal Buffer Conditions: Inappropriate pH, low ionic strength, or the absence of stabilizing additives in the labeling buffer can compromise protein stability.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions that can lead to aggregation.
-
Conformational Changes: The labeling reagent itself can induce local or global conformational changes in the protein, exposing previously buried hydrophobic regions that can act as nucleation sites for aggregation.
-
Presence of Impurities: Small amounts of aggregated protein or other contaminants in the initial sample can act as seeds, accelerating the aggregation process.
-
Physical Stress: Agitation, vortexing, or multiple freeze-thaw cycles can introduce mechanical stress, leading to protein unfolding and aggregation.
Q2: I observe visible precipitation during or after the labeling reaction. What should I do?
Visible precipitation or cloudiness is a clear indicator of significant protein aggregation. Here are immediate troubleshooting steps:
-
Re-evaluate Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net charge and promote electrostatic repulsion. For many antibodies, a pH range of 5.0-5.5 has been shown to minimize heat-induced aggregation.
-
Ionic Strength: Low salt concentrations can sometimes lead to aggregation. Consider increasing the salt concentration (e.g., to 150 mM NaCl) to screen electrostatic interactions.
-
Additives: Incorporate stabilizing excipients into your buffers. Refer to the tables below for guidance.
-
-
Optimize Labeling Stoichiometry: Reduce the molar ratio of the labeling reagent to the protein. It is crucial to perform a titration experiment to find the optimal balance between labeling efficiency and protein stability.
-
Lower Protein Concentration: Perform the labeling reaction at a lower protein concentration to reduce intermolecular interactions. If a high final concentration is required, you can concentrate the labeled protein after the reaction and purification.
-
Change the Labeling Reagent: If you are using a hydrophobic dye, consider switching to a more hydrophilic or sulfonated version.
-
Control Temperature: Conduct the labeling reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time but can slow down the aggregation process.
Q3: My protein solution appears clear, but I suspect there are soluble aggregates. How can I detect them?
Soluble aggregates are not visible to the naked eye but can still negatively impact your experiments. The presence of these aggregates suggests that the buffer conditions are not optimal. Here are some common techniques to detect them:
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate proteins based on their size. Aggregates will elute earlier than the monomeric protein.
-
Dynamic Light Scattering (DLS): DLS is a non-invasive method that measures the size distribution of particles in a solution. It is an excellent tool for detecting the presence of protein aggregates. An increase in the hydrodynamic radius and a high polydispersity index (PDI) are indicative of aggregation.
Q4: Can the choice of buffer itself contribute to aggregation?
Yes, the buffer composition is critical for protein stability.
-
Buffer Type: Avoid buffers containing primary amines, such as Tris or glycine, when using amine-reactive dyes (e.g., NHS esters), as they will compete with the protein for reaction with the dye. Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers.
-
pH: As mentioned, the pH should be kept away from the protein's pI. For NHS ester reactions, a pH of 7.2-8.5 is generally recommended for efficient labeling. However, some proteins may be unstable at higher pH values, so a compromise may be necessary.
-
Ionic Strength: The effect of salt concentration is protein-dependent. While increased salt can be beneficial for some proteins by masking surface charges, it can be detrimental for others. It is often necessary to screen a range of salt concentrations.
Data Presentation: Optimizing Labeling Conditions
The following tables summarize key quantitative parameters for optimizing your protein labeling experiments to minimize aggregation.
Table 1: Recommended Buffer Additives for Protein Stabilization
| Additive | Typical Concentration | Mechanism of Action | References |
| Arginine | 50-100 mM | Reduces protein surface hydrophobicity through various interactions. | |
| Glycerol | 5-20% | Acts as a kosmotrope, stabilizing the native protein structure. | |
| Sucrose | 5-10% | Stabilizes protein structure. | |
| Tween-20 | 0.01-0.1% | Non-ionic detergent that helps to solubilize proteins and prevent hydrophobic interactions. | |
| DTT/TCEP | 1-5 mM | Reducing agents that prevent the formation of non-native disulfide bonds. |
Table 2: General Parameters for NHS-Ester Labeling Reactions
| Parameter | Recommended Range | Notes | References |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can lead to aggregation. | |
| Buffer pH | 7.2 - 8.5 | Optimal for amine reactivity, but may need adjustment based on protein stability. | |
| Molar Ratio (Label:Protein) | 5:1 to 20:1 | Needs to be optimized for each protein to avoid over-labeling. | |
| Temperature | 4°C to Room Temperature | Lower temperatures slow the reaction but can reduce aggregation. | |
| Incubation Time | 1-4 hours (RT) or 2-4 hours (4°C) | Longer times may be needed at lower temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
-
Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., PBS or HEPES) at a pH of 7.2-8.0. Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light if the label is photosensitive.
-
Quenching (Optional): To stop the reaction, add a quenching reagent like Tris or glycine to a final concentration of 50-100 mM.
-
Purification: Remove unreacted label and any aggregates by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Detection of Aggregates using Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a buffer in which your protein is known to be stable until a stable baseline is achieved.
-
Sample Preparation: Ensure your labeled protein sample is in a buffer compatible with the mobile phase.
-
Injection: Inject the protein sample onto the column.
-
Data Acquisition: Monitor the elution profile using UV detection, typically at 280 nm.
-
Data Analysis: Integrate the peak areas. The presence of peaks eluting before the main monomeric peak indicates the presence of soluble aggregates.
Protocol 3: Detection of Aggregates using Dynamic Light Scattering (DLS)
-
Sample Preparation: Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove dust. Prepare the sample at a concentration of 0.1-1.0 mg/mL in the same buffer that will be used for the blank measurement.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature.
-
Blank Measurement: Perform a measurement using the filtered buffer.
-
Sample Measurement: Carefully pipette the protein sample into a clean cuvette, avoiding bubbles, and place it in the instrument.
-
Data Acquisition: Acquire multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution profile. The presence of species with a larger hydrodynamic radius compared to the expected monomer indicates aggregation.
Visualizations
Caption: A troubleshooting workflow for addressing protein aggregation.
Caption: NHS ester reaction with a primary amine on a protein.
References
Technical Support Center: Improving the Yield of Copper-Free Click Chemistry Reactions
Welcome to the technical support center for copper-free click chemistry, specifically focusing on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help optimize your experiments for improved reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is copper-free click chemistry and what are its main advantages?
Copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that involves the cycloaddition of a strained cyclooctyne with an azide to form a stable triazole linkage.[1] The key advantage of this reaction is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems, such as live-cell imaging and in vivo studies.[2][3] This also simplifies the purification process as there is no need to remove residual copper.[1]
Q2: My SPAAC reaction is resulting in a low yield. What are the potential causes?
Several factors can contribute to low yields in copper-free click chemistry reactions. The most common issues include:
-
Reagent Instability: Strained cyclooctynes can be unstable and degrade or oligomerize under certain conditions, such as acidic environments or during prolonged storage.[1]
-
Steric Hindrance: Bulky functional groups near the azide or cyclooctyne can physically obstruct the reactive sites, slowing down or preventing the reaction.
-
Solubility Issues: Poor solubility of one or both of your reactants in the chosen solvent can lead to a heterogeneous reaction mixture and consequently, reduced reaction rates.
-
Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly influence the reaction kinetics.
-
Incorrect Stoichiometry: An improper ratio of the azide and cyclooctyne reactants can lead to incomplete consumption of the limiting reagent.
Q3: How do I choose the right cyclooctyne for my experiment?
The choice of cyclooctyne involves a trade-off between reactivity and stability. Highly strained cyclooctynes like DIFO reagents react very quickly but may be less stable. Conversely, more stable cyclooctynes like BCN may exhibit slower reaction kinetics. Consider the specific requirements of your experiment, such as the desired reaction time and the chemical environment, when selecting a cyclooctyne.
Q4: What are the optimal buffer and pH conditions for a SPAAC reaction?
While the optimal conditions can be system-dependent, studies have shown that buffer choice can significantly impact reaction rates. For instance, HEPES buffer at pH 7 has been shown to provide higher reaction rates than PBS at the same pH. Generally, a pH between 7 and 8 is recommended for SPAAC reactions. It is advisable to screen a few different buffer systems to find the best one for your specific reactants.
Q5: How does temperature affect the SPAAC reaction rate?
Increasing the reaction temperature generally increases the rate of a SPAAC reaction. However, for bioconjugation applications involving sensitive biological molecules, reactions are typically carried out at or near physiological temperatures (e.g., 25°C to 37°C) to maintain the integrity of the biomolecules.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low-yield SPAAC reactions.
Issue: Low or No Product Formation
Initial Assessment:
-
Confirm Reagent Integrity:
-
Action: Perform a small-scale control reaction using fresh, commercially available small molecule azide (e.g., benzyl azide) and cyclooctyne (e.g., DBCO-amine).
-
Interpretation:
-
Successful Control: If the control reaction works, the issue likely lies with your specific azide- or cyclooctyne-modified biomolecules.
-
Failed Control: If the control reaction also fails, the problem is more likely with the general reaction conditions (e.g., solvent, buffer, temperature) or the stock solutions of your reagents.
-
-
-
Check for Solubility Issues:
-
Action: Visually inspect the reaction mixture for any precipitation.
-
Solution: If solubility is an issue, consider adding a co-solvent like DMSO or DMF. For biomolecules, ensure the chosen buffer maintains their solubility. The use of PEG linkers on your reagents can also improve aqueous solubility.
-
Systematic Troubleshooting Steps:
If the initial assessment points to issues with your specific reaction, follow these steps:
| Potential Cause | Recommended Action |
| Reagent Degradation | Store cyclooctyne reagents, especially highly strained ones, under the recommended conditions (typically cold and protected from light) and use them promptly after reconstitution. Avoid harsh acidic conditions if your cyclooctyne is known to be unstable. |
| Steric Hindrance | If you suspect steric hindrance, consider using a linker to increase the distance between the reactive moiety and the bulky group. |
| Suboptimal Buffer/pH | Screen different buffer systems (e.g., PBS vs. HEPES) and pH values (typically in the range of 7-8) to find the optimal conditions for your specific reactants. |
| Incorrect Stoichiometry | Vary the molar ratio of the cyclooctyne to the azide. Using a slight excess (e.g., 1.5-2 equivalents) of one reagent can help drive the reaction to completion. |
| Low Reactant Concentration | Increase the concentration of one or both reactants to favor the bimolecular reaction. |
| Insufficient Reaction Time | Monitor the reaction over a longer period to ensure it has reached completion. |
| Inappropriate Temperature | If your molecules are stable at higher temperatures, consider increasing the reaction temperature to accelerate the reaction rate. |
Data Presentation
Table 1: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.1 - 0.9 | High reactivity and stability, widely used. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and relatively stable with good reactivity. |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |
| Biarylazacyclooctynone | BARAC | ~0.9 | Very high reactivity, but can be less stable. |
| Difluorinated Cyclooctyne | DIFO | ~0.4 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Good balance of reactivity and stability. |
Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH.
Table 2: Effect of Buffer and pH on SPAAC Reaction Rate Constants (k₂) at 25°C
| Buffer | pH | k₂ with 1-azido-1-deoxy-β-D-glucopyranoside (M⁻¹s⁻¹) | k₂ with 3-azido-L-alanine (M⁻¹s⁻¹) |
| PBS | 7 | 0.85 | 0.32 |
| HEPES | 7 | 1.22 | 0.55 |
| MES | 5 | 0.38 | 0.15 |
| Borate Buffer | 9 | 1.15 | 0.75 |
| DMEM | 7.4 | 0.97 | 0.59 |
| RPMI | 7.4 | 0.77 | 0.27 |
Data adapted from a study by Knight et al. (2025).
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a Cyclooctyne-NHS Ester
This protocol describes the first step of a two-step bioconjugation, where a protein is labeled with a cyclooctyne moiety.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-NHS ester (e.g., DBCO-NHS ester) dissolved in DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL and in a buffer free of primary amines.
-
Reaction Setup: Add a 10-20 fold molar excess of the Cyclooctyne-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted cyclooctyne reagent and byproducts using a size-exclusion chromatography column (e.g., a desalting column) or dialysis.
-
Characterization: Confirm the conjugation and determine the degree of labeling using appropriate techniques such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: General SPAAC Reaction for Bioconjugation
This protocol outlines the conjugation of a cyclooctyne-labeled molecule (from Protocol 1) to an azide-functionalized molecule.
Materials:
-
Cyclooctyne-labeled molecule
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Dissolve the azide-containing molecule and the cyclooctyne-labeled molecule in the reaction buffer to the desired concentrations.
-
Reaction Setup: Mix the cyclooctyne-labeled molecule with a 1.5-5 fold molar excess of the azide-containing molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the reactivity of the specific cyclooctyne and azide pair.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS, SDS-PAGE, or HPLC.
-
Purification: Once the reaction is complete, purify the conjugate using standard methods like size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.
Visualizations
References
Technical Support Center: DBCO Protein Labeling Kits
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DBCO (Dibenzocyclooctyne) protein labeling kits.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind DBCO protein labeling?
DBCO protein labeling is based on a bioorthogonal chemical reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this "copper-free click chemistry" reaction, a DBCO-functionalized molecule reacts specifically with an azide-modified molecule to form a stable triazole linkage.[1][2][3] This reaction is highly selective and can be performed in complex biological systems without interfering with native biochemical processes.[1][4]
Q2: What are the advantages of using a copper-free click chemistry approach like SPAAC?
The primary advantage of SPAAC is that it eliminates the need for a copper catalyst, which can be toxic to cells and interfere with the function of certain proteins. This makes it an ideal method for labeling proteins in living cells or other sensitive biological environments. The reaction is also highly efficient and specific, resulting in minimal off-target labeling.
Q3: What types of functional groups on a protein can be targeted for DBCO labeling?
DBCO reagents are commonly available with functionalities that target primary amines (e.g., DBCO-NHS ester) or sulfhydryl groups (e.g., DBCO-Maleimide). Primary amines are found on the N-terminus of proteins and on the side chain of lysine residues. Sulfhydryl groups are present on cysteine residues.
Q4: How can I confirm that my protein has been successfully labeled with DBCO?
Several methods can be used to confirm successful DBCO labeling:
-
UV-Vis Spectroscopy: DBCO has a characteristic absorbance peak around 309 nm. By measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for DBCO), you can confirm labeling and calculate the degree of labeling (DOL).
-
HPLC Analysis: Successful labeling can be confirmed by a shift in the retention time of the labeled protein compared to the unlabeled protein when analyzed by reverse-phase HPLC. The increased hydrophobicity from the DBCO group typically leads to a longer retention time.
-
SDS-PAGE: A shift in the molecular weight of the protein after conjugation may be visualized on an SDS-PAGE gel, although this is often only apparent for larger labels or multiple incorporations.
Troubleshooting Guide
This guide addresses common issues encountered during DBCO protein labeling experiments.
Issue 1: Low or No Conjugation
Possible Causes:
-
Inactive Labeling Reagent: The DBCO-NHS or TFP ester may have hydrolyzed due to moisture. DBCO reagents can also lose reactivity over time if not stored properly.
-
Suboptimal Molar Ratio: An insufficient molar excess of the DBCO reagent over the protein can lead to poor labeling efficiency.
-
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with NHS or TFP esters. Azide-containing buffers will react with the DBCO group.
-
Steric Hindrance: The labeling site on the protein may be sterically hindered, preventing the DBCO reagent from accessing it.
-
Incorrect pH: The pH of the reaction buffer can affect the reactivity of the labeling reagent. For NHS or TFP esters, a pH of 7.2-8.5 is generally recommended.
Solutions:
-
Use Fresh Reagents: Always use freshly prepared solutions of the DBCO labeling reagent. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.
-
Optimize Molar Excess: Increase the molar ratio of the DBCO reagent to the protein. A 10 to 40-fold molar excess is a common starting point.
-
Buffer Exchange: Perform a buffer exchange into an amine-free and azide-free buffer such as PBS or HEPES before labeling.
-
Use a Longer Spacer Arm: If steric hindrance is suspected, using a DBCO reagent with a longer PEG spacer arm may improve accessibility.
-
Optimize Reaction Conditions: Ensure the reaction pH is within the optimal range for the specific labeling chemistry. Increasing the incubation time or temperature may also improve efficiency.
Issue 2: Protein Precipitation During Labeling
Possible Causes:
-
High Concentration of Organic Solvent: DBCO labeling reagents are often dissolved in organic solvents like DMSO or DMF. A high final concentration of these solvents can cause protein denaturation and precipitation.
-
Hydrophobic Nature of DBCO: The DBCO group itself is hydrophobic. Attaching too many DBCO molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.
-
Protein Instability: The protein may be inherently unstable under the reaction conditions (e.g., pH, temperature).
Solutions:
-
Limit Organic Solvent: Keep the final concentration of DMSO or DMF in the reaction mixture below 15-20%.
-
Optimize Degree of Labeling: Reduce the molar excess of the DBCO reagent to decrease the number of DBCO molecules attached to each protein.
-
Optimize Buffer Conditions: Adjust the pH or add stabilizing agents to the buffer to maintain protein solubility.
-
Use a Hydrophilic Linker: Employ DBCO reagents that incorporate a hydrophilic PEG spacer to enhance the solubility of the labeled protein.
Issue 3: Non-Specific Binding
Possible Causes:
-
Hydrophobic Interactions: The hydrophobic nature of the DBCO group can lead to non-specific binding to other proteins or surfaces.
-
Insufficient Blocking: In surface-based assays (e.g., ELISA, Western blot), inadequate blocking of the surface can result in non-specific adherence of the DBCO-labeled protein.
-
Excess Unreacted Reagent: Failure to remove excess, unreacted DBCO reagent after the labeling step can lead to non-specific signals.
Solutions:
-
Optimize Buffer Additives: Include non-ionic detergents (e.g., Tween-20) or other blocking agents in your buffers to minimize hydrophobic interactions.
-
Thorough Blocking: Ensure that surfaces are adequately blocked with a suitable blocking agent (e.g., BSA, non-fat milk) in surface-based assays.
-
Purify the Labeled Protein: It is crucial to remove unreacted DBCO reagent after the labeling reaction using methods like spin desalting columns, dialysis, or size-exclusion chromatography.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for optimizing DBCO protein labeling experiments.
Table 1: Recommended Molar Excess of DBCO Reagent for Protein Labeling
| Protein Concentration | Recommended Molar Excess (DBCO Reagent:Protein) | Reference(s) |
| < 5 mg/mL | 20 - 50-fold | |
| >1 to 5 mg/mL | 10 - 20-fold | |
| 0.5 to ≤1 mg/mL | 20 - 40-fold | |
| General Starting Range | 10 to 40-fold |
Table 2: Recommended Reaction Conditions for DBCO-Azide Conjugation (SPAAC Reaction)
| Temperature | Typical Incubation Time | Notes | Reference(s) |
| 4°C | 2 - 12 hours or overnight | Recommended for sensitive biomolecules to minimize degradation. | |
| Room Temperature (20-25°C) | 30 minutes to 12 hours | A common starting point for many protocols. | |
| 37°C | < 4 hours | Can be used to increase the reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with DBCO-NHS Ester
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL. If the buffer contains primary amines, perform a buffer exchange.
-
Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add the calculated amount of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 15% to avoid protein precipitation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction (Optional): Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15-30 minutes to quench any unreacted NHS ester.
-
Purification: Remove the unreacted DBCO-NHS ester and quenching buffer using a spin desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
-
Measure Absorbance: Measure the absorbance of the purified DBCO-labeled protein at 280 nm (A280) and 309 nm (A309).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (A309 × Correction Factor)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
The correction factor (CF) for the DBCO absorbance at 280 nm is approximately 0.90 for IgG.
-
-
Calculate DBCO Concentration:
-
DBCO Concentration (M) = A309 / ε_DBCO
-
Where ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M⁻¹cm⁻¹).
-
-
Calculate DOL:
-
DOL = DBCO Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Experimental workflow for protein labeling with a DBCO-NHS ester.
Caption: Troubleshooting logic for low or no DBCO protein conjugation.
References
Validation & Comparative
Confirming DBCO Conjugation to Proteins: A Comparative Guide
The successful conjugation of dibenzocyclooctyne (DBCO) to a protein is a critical step in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other protein-based tools. This guide provides an objective comparison of common analytical techniques used to confirm successful DBCO labeling. We will delve into the principles, present supporting experimental data in comparative tables, and provide detailed experimental protocols for each method.
Comparison of Analytical Methods
The choice of method to confirm DBCO conjugation depends on several factors, including the specific protein, the desired level of detail, and the available instrumentation. The following table summarizes the most common techniques and their key characteristics.
| Method | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures light absorbance. DBCO has a characteristic absorbance peak around 309-310 nm.[1][2][3] | Degree of Labeling (DOL)[1][4] | Quick, simple, and non-destructive. Requires common laboratory equipment. | Indirect method. Can be affected by other molecules that absorb in the same region. Does not confirm the site of labeling. |
| SDS-PAGE | Separates proteins based on molecular weight. | Qualitative assessment of a molecular weight shift after conjugation. | Simple and widely available. Provides a quick visual confirmation. | Low resolution. Not suitable for small molecule labeling where the mass change is minimal. |
| HPLC (RP-HPLC & HIC) | Separates molecules based on hydrophobicity. | Confirmation of conjugation through retention time shift. Can provide quantitative data on purity and DOL. | High resolution and sensitivity. Can be used for both analysis and purification. | Can be time-consuming and requires specialized equipment. RP-HPLC may use denaturing conditions. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides the most accurate molecular weight of the conjugate, confirming successful labeling and the distribution of labeled species. | Highly accurate and sensitive. Can identify conjugation sites. | Requires specialized instrumentation and expertise. Can be complex to interpret data. |
Experimental Workflows and Logical Diagrams
The following diagrams illustrate the general workflow for DBCO conjugation and the logic behind the confirmation methods.
Figure 1: General workflow for labeling a protein with a DBCO-NHS ester.
Figure 2: Logical diagram illustrating the principles of different confirmation methods.
Detailed Experimental Protocols
UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination
Principle: This method relies on the characteristic absorbance of the DBCO group at approximately 309 nm and the absorbance of the protein at 280 nm. The ratio of these absorbances, with appropriate correction factors, is used to calculate the average number of DBCO molecules per protein.
Protocol:
-
Measure the absorbance of the purified DBCO-protein conjugate solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of DBCO at 280 nm. A correction factor of 0.90 or 0.955 is often used.
-
Protein Concentration (M) = (A280 - (A309 * CF)) / ε_protein
-
Where:
-
A280 = Absorbance at 280 nm
-
A309 = Absorbance at 309 nm
-
CF = Correction factor for DBCO absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
-
DOL = (A309 * ε_protein) / ((A280 - (A309 * CF)) * ε_DBCO)
-
Where ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M⁻¹cm⁻¹).
-
Data Presentation:
| Sample | A280 | A309 | Calculated DOL |
| Unlabeled Protein | 1.0 | 0.05 | 0 |
| DBCO-Protein Batch 1 | 1.2 | 0.45 | 3.5 |
| DBCO-Protein Batch 2 | 1.15 | 0.30 | 2.4 |
SDS-PAGE for Visual Confirmation
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. Successful conjugation of DBCO and any subsequent molecule will result in an increase in the protein's molecular weight, which can be visualized as a band shift on the gel.
Protocol:
-
Prepare samples of the unlabeled protein and the DBCO-conjugated protein for SDS-PAGE analysis.
-
Load the samples onto a polyacrylamide gel along with a molecular weight marker.
-
Run the gel under appropriate voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain.
-
Visualize the protein bands. A successful conjugation will show a band for the conjugated protein that has migrated a shorter distance than the unlabeled protein, indicating a higher molecular weight.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates molecules based on their physical properties. For DBCO-protein conjugates, both Reverse-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are valuable. The addition of the hydrophobic DBCO group increases the overall hydrophobicity of the protein, leading to a longer retention time on the column compared to the unlabeled protein.
Protocol (General RP-HPLC):
-
Equilibrate a C4 or C8 RP-HPLC column with a mobile phase of water with 0.1% trifluoroacetic acid (TFA).
-
Inject a sample of the unlabeled protein as a control to determine its retention time.
-
Inject a sample of the purified DBCO-protein conjugate.
-
Elute the proteins using a gradient of increasing acetonitrile with 0.1% TFA.
-
Monitor the elution profile using a UV detector at 280 nm and 309 nm.
-
Successful conjugation is confirmed by the appearance of a new peak with a longer retention time compared to the unlabeled protein.
Data Presentation:
| Sample | Retention Time (min) | Peak Area (%) |
| Unlabeled Protein | 15.2 | 98 |
| DBCO-Protein Conjugate | 18.5 | 95 |
Mass Spectrometry (MS) for Definitive Confirmation
Principle: Mass spectrometry provides a highly accurate measurement of the molecular weight of the protein conjugate. This allows for unambiguous confirmation of conjugation and can also reveal the distribution of different degrees of labeling (e.g., proteins with one, two, or more DBCO molecules attached).
Protocol (General ESI-MS):
-
Prepare the purified DBCO-protein conjugate in a buffer compatible with mass spectrometry (e.g., ammonium acetate or by desalting).
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Deconvolute the resulting spectrum to determine the molecular weight of the intact protein conjugate.
-
Compare the measured molecular weight to the theoretical molecular weight of the unlabeled protein and the expected mass addition of the DBCO moiety.
Data Presentation:
| Sample | Theoretical Mass (Da) | Measured Mass (Da) | Mass Difference (Da) |
| Unlabeled Protein | 150,000 | 150,002 | +2 |
| DBCO-Protein Conjugate (DOL=1) | 150,305 | 150,308 | +3 |
| DBCO-Protein Conjugate (DOL=2) | 150,610 | 150,615 | +5 |
References
A Comparative Guide to Mass Spectrometry Analysis of DBCO-Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules to antibodies is a cornerstone of modern biotherapeutics and diagnostics. The method of labeling can significantly impact the homogeneity, stability, and ultimately, the performance of the final product. Dibenzocyclooctyne (DBCO) chemistry, a type of strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for site-specific antibody modification. This guide provides an objective comparison of DBCO-labeling with traditional amine-reactive (NHS ester) and thiol-reactive (maleimide) chemistries, with a focus on their analysis by mass spectrometry.
Performance Comparison of Antibody Labeling Chemistries
The choice of conjugation chemistry has a profound impact on the characteristics of the resulting antibody conjugate. Mass spectrometry is an indispensable tool for characterizing these conjugates, providing precise information on parameters like the drug-to-antibody ratio (DAR), conjugation efficiency, and stability. Below is a summary of key performance metrics for DBCO, maleimide, and NHS ester labeling strategies as analyzed by mass spectrometry.
| Feature | DBCO-Azide (Click Chemistry) | Maleimide-Thiol Chemistry | NHS Ester-Amine Chemistry |
| Specificity | High: Bioorthogonal reaction with azides, minimizing off-target labeling.[1] | High: Specific for free thiols (cysteines).[2] | Moderate: Reacts with primary amines (lysine residues and N-terminus), which are abundant on antibodies, leading to a heterogeneous product.[3] |
| Reaction Conditions | Mild, physiological conditions (pH ~7.4).[2] | Near-neutral pH (6.5-7.5).[2] | Slightly alkaline pH (7-9) is optimal, but hydrolysis of the NHS ester is a competing reaction that increases with pH. |
| Linkage Stability | Highly stable triazole ring, resistant to hydrolysis. | Thioether bond is generally stable but can be susceptible to retro-Michael addition (thiol exchange) in vivo, potentially leading to payload loss. The succinimide ring can also undergo hydrolysis, which can "lock" the conjugate and prevent the retro-Michael reaction. | Stable amide bond. |
| Homogeneity (DAR) | Can achieve a more homogeneous product with a defined DAR, especially with site-specific azide incorporation. | Can result in a heterogeneous mixture of products with varying DARs, although site-specific introduction of cysteines can improve homogeneity. | Typically results in a highly heterogeneous mixture of species with a wide range of DARs due to the abundance of lysine residues. |
| Typical Yield | High for the click reaction step (>90%). | Variable, can be affected by factors such as the accessibility of cysteine residues and potential side reactions. | 20-50% overall labeling efficiency, can be impacted by hydrolysis of the NHS ester. |
| Mass Spec Analysis | Relatively straightforward due to the defined mass of the DBCO-linker and the potential for a more homogeneous product. | Analysis can be complex due to potential heterogeneity and the possibility of observing species from retro-Michael addition. | Highly complex mass spectra due to the high degree of heterogeneity, making accurate DAR determination challenging. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful antibody labeling and subsequent mass spectrometry analysis. Below are representative protocols for DBCO-NHS ester labeling and intact mass analysis of the resulting conjugate.
Protocol 1: DBCO-NHS Ester Labeling of Antibodies
This protocol describes the labeling of an antibody with a DBCO moiety via reaction with primary amines (lysine residues and N-terminus) using a DBCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other buffer exchange devices
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
DBCO-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be around 20%.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Quenching Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris to quench any unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column or through dialysis.
-
Protocol 2: Intact Mass Analysis of DBCO-Labeled Antibody by LC-MS
This protocol outlines the general procedure for analyzing the intact mass of a DBCO-labeled antibody to determine the degree of labeling.
Materials:
-
DBCO-labeled antibody
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
A reversed-phase column suitable for large proteins (e.g., C4 or PLRP-S)
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Dilute the purified DBCO-labeled antibody to a final concentration of 0.1-1 mg/mL in Mobile Phase A.
-
For cysteine-linked conjugates, native MS conditions may be preferred to prevent dissociation of the antibody chains.
-
-
LC-MS Analysis:
-
LC Conditions:
-
Column: Reversed-phase column suitable for intact protein analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute the antibody (e.g., 20-80% B over 15 minutes).
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 60-80 °C to improve peak shape.
-
-
MS Conditions:
-
Acquire data in positive ion mode.
-
Set the mass range to capture the expected charge state envelope of the antibody (e.g., m/z 1000-4000).
-
Optimize source conditions (e.g., capillary voltage, source temperature) for intact protein analysis.
-
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different antibody species.
-
Identify the peaks corresponding to the unlabeled antibody and the antibody labeled with one, two, three, etc., DBCO moieties.
-
Calculate the average degree of labeling (DOL) or drug-to-antibody ratio (DAR) based on the relative abundance of each species.
-
Visualizing Workflows and Chemical Principles
Diagrams can provide a clear and concise understanding of complex experimental workflows and chemical reactions. The following diagrams were generated using Graphviz to illustrate key processes in the analysis of DBCO-labeled antibodies.
References
A Head-to-Head Comparison of NHS Ester and Maleimide Conjugation Chemistries for Biopharmaceutical Development
In the landscape of bioconjugation, the precise and stable linking of molecules is paramount for the development of targeted therapeutics, diagnostics, and research reagents. Among the arsenal of chemical strategies, N-hydroxysuccinimide (NHS) ester and maleimide chemistries stand out as two of the most robust and widely adopted methods. This guide provides a comprehensive comparison of these two powerhouse techniques, offering researchers, scientists, and drug development professionals the insights needed to select the optimal conjugation strategy for their specific application.
Executive Summary
NHS ester and maleimide conjugation chemistries offer distinct advantages and are tailored to different functional groups on biomolecules. NHS esters are the gold standard for targeting primary amines, such as those on lysine residues, forming stable amide bonds. In contrast, maleimide chemistry provides a highly selective route for conjugation to sulfhydryl groups, found in cysteine residues, resulting in a stable thioether linkage. The choice between these methods hinges on the available functional groups on the target biomolecule, the desired site of conjugation, and the required stability of the resulting conjugate.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between NHS ester and maleimide conjugation lies in their reaction mechanisms and target specificity.
NHS Ester Chemistry: Targeting Primary Amines
NHS esters react with primary amines via a nucleophilic acyl substitution.[] The primary amine, typically from the side chain of a lysine residue or the N-terminus of a protein, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] This reaction is highly efficient and proceeds readily under physiological to slightly alkaline conditions.[3]
dot
Caption: NHS Ester Conjugation Mechanism.
Maleimide Chemistry: Specificity for Sulfhydryls
Maleimide chemistry targets sulfhydryl (thiol) groups, which are most commonly found on cysteine residues.[][5] The reaction proceeds through a Michael addition, where the thiol group acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring. This results in the formation of a stable, covalent thioether bond. The high selectivity of maleimides for thiols under mild conditions makes this a powerful tool for site-specific conjugation.
dot
Caption: Maleimide Conjugation Mechanism.
Performance Comparison: NHS Ester vs. Maleimide
The selection of a conjugation chemistry is often dictated by the specific requirements of the application. The following tables provide a summary of the key performance characteristics of NHS ester and maleimide chemistries.
Table 1: Reaction Conditions and Specificity
| Feature | NHS Ester Chemistry | Maleimide Chemistry |
| Target Functional Group | Primary amines (-NH₂) | Sulfhydryl groups (-SH) |
| Target Amino Acids | Lysine, N-terminus | Cysteine |
| Optimal Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Reaction Time | 0.5 - 4 hours | 2 hours to overnight |
| Reaction Temperature | 4°C to Room Temperature | 4°C to Room Temperature |
| Specificity | High for primary amines | Very high for sulfhydryls |
| Common Buffers | Phosphate, Borate, Carbonate, HEPES | PBS, Tris, HEPES (thiol-free) |
| Incompatible Buffers | Buffers with primary amines (e.g., Tris, Glycine) | Buffers containing thiols |
Table 2: Stability and Other Considerations
| Feature | NHS Ester Chemistry | Maleimide Chemistry |
| Resulting Bond | Amide bond | Thioether bond |
| Bond Stability | Highly stable and effectively irreversible under physiological conditions. | Generally stable, but can be subject to retro-Michael reaction leading to deconjugation, especially in the presence of other thiols. |
| Hydrolytic Stability of Reagent | Susceptible to hydrolysis, especially at higher pH. The half-life at pH 8.6 (4°C) is approximately 10 minutes. | More stable than NHS esters in aqueous solutions, but can undergo hydrolysis at pH > 7.5. |
| Side Reactions | Hydrolysis of the NHS ester is the primary competing reaction. | Reaction with amines can occur at pH > 7.5. Oxidation of thiols to disulfides can prevent conjugation. |
| Reversibility | No | The thioether bond can be cleaved under specific conditions, although it is generally considered stable. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful bioconjugation. Below are generalized protocols for NHS ester and maleimide conjugation.
General Protocol for Protein Labeling with an NHS Ester
-
Protein Preparation: Dissolve the protein containing primary amines in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5. A common protein concentration is 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester reagent in a dry, water-miscible organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a primary amine-containing buffer like Tris or glycine can be added.
-
Purification: Remove excess, unreacted NHS ester and the NHS byproduct by size-exclusion chromatography (e.g., gel filtration) or dialysis.
General Protocol for Protein Labeling with a Maleimide
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed, thiol-free buffer at pH 6.5-7.5 (e.g., PBS, HEPES). The protein concentration is typically between 1-10 mg/mL.
-
Reduction of Disulfides (if necessary): If the cysteine residues are involved in disulfide bonds, they must be reduced prior to conjugation. This can be achieved by incubating the protein with a reducing agent like TCEP.
-
Maleimide Reagent Preparation: Dissolve the maleimide reagent in an organic solvent like DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: The resulting conjugate can be purified using gel filtration, dialysis, or chromatography to remove unreacted maleimide and other small molecules.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioconjugation experiment, applicable to both NHS ester and maleimide chemistries with minor modifications.
dot
Caption: General Bioconjugation Workflow.
Conclusion: Making the Right Choice
Both NHS ester and maleimide conjugation chemistries are powerful tools in the bioconjugation toolbox. The decision of which to use is primarily driven by the available functional groups on the biomolecule of interest.
-
Choose NHS ester chemistry when targeting abundant primary amines on lysine residues to achieve a high degree of labeling. This method is ideal for applications where site-specificity is less critical, and a stable, irreversible linkage is required.
-
Choose maleimide chemistry for highly specific, site-directed conjugation to cysteine residues. This is particularly valuable in applications like the development of antibody-drug conjugates (ADCs), where precise control over the conjugation site and stoichiometry is essential for therapeutic efficacy and safety.
For more complex bioconjugation strategies, heterobifunctional crosslinkers containing both an NHS ester and a maleimide group offer the versatility to link two different molecules with high specificity. Ultimately, a thorough understanding of the principles and practical considerations of each chemistry will enable researchers to design and execute successful bioconjugation strategies for a wide range of applications in research and drug development.
References
DBCO vs. The World: A Comparative Guide to Click Chemistry Reagents
In the landscape of bioconjugation, "click chemistry" has emerged as a revolutionary force, offering researchers a powerful toolkit for selectively and efficiently joining molecules. Among the various click chemistry reactions, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has gained significant traction, particularly for applications within living systems. At the heart of SPAAC lies the choice of the strained alkyne, with Dibenzocyclooctyne (DBCO) being one of the most prominent reagents. This guide provides an objective, data-driven comparison of DBCO against other key click chemistry reagents, including other SPAAC reagents and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.
Key Advantages of DBCO
DBCO-based click chemistry, a cornerstone of copper-free click chemistry, offers several distinct advantages:
-
Biocompatibility: The most significant advantage of DBCO is that its reaction with azides does not require a cytotoxic copper catalyst.[1][2] This makes it exceptionally well-suited for in vivo applications, such as live-cell imaging and tracking, where cell viability is paramount.[3][4]
-
High Reaction Rates: DBCO exhibits rapid reaction kinetics with azides, driven by the high ring strain of the cyclooctyne.[5] This allows for efficient labeling at low concentrations, which is often a requirement in biological experiments.
-
Bioorthogonality: DBCO and its azide reaction partner are bioorthogonal, meaning they are highly selective for each other and do not react with other functional groups typically found in biological systems. This specificity minimizes off-target reactions and ensures that the desired conjugation occurs cleanly.
-
Stability: DBCO demonstrates good stability in aqueous buffers commonly used in biological experiments. However, its stability can be compromised in the presence of strong nucleophiles or reducing agents.
Quantitative Performance Comparison
The selection of a click chemistry reagent is often a trade-off between reaction kinetics, stability, and the specific requirements of the experimental system. The following tables provide a quantitative comparison of DBCO with other commonly used click chemistry reagents.
Table 1: Second-Order Rate Constants of SPAAC Reagents
Second-order rate constants (k₂) are a measure of reaction speed. A higher k₂ value indicates a faster reaction. The data below compares the reactivity of various cyclooctynes with benzyl azide, a common model azide.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 | High reactivity, widely used. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller and less lipophilic than DBCO, but generally slower reaction rates. |
| Difluorinated Cyclooctyne | DIFO | ~0.076 | Electron-withdrawing fluorine atoms enhance reactivity. Can show reactivity towards sulfhydryl groups. |
| Dibenzoannulated Cyclooctyne | DIBO | ~0.3 - 0.7 | Structurally similar to DBCO with robust reactivity. |
Note: Reaction rates can vary depending on the specific azide partner, solvent, and temperature.
Table 2: Stability of DBCO vs. BCN in Biological Environments
The stability of the cyclooctyne is crucial for the integrity of the bioconjugate, especially in the reducing environment of the cell.
| Condition | DBCO Stability | BCN Stability | Reference(s) |
| Glutathione (GSH) | Less stable (half-life ~71 min) | More stable (half-life ~6 h) | |
| Tris(2-carboxyethyl)phosphine (TCEP) | Unstable over 24 hours | More stable | |
| Aqueous Buffers (e.g., PBS) | Generally stable, with some loss of reactivity over time. A DBCO-modified antibody showed a 3-5% loss of reactivity over four weeks at 4°C. | Generally stable. |
Table 3: Comparison of SPAAC (DBCO) and CuAAC
The choice between copper-free (SPAAC) and copper-catalyzed (CuAAC) click chemistry depends heavily on the biological context of the experiment.
| Parameter | SPAAC (with DBCO) | CuAAC |
| Catalyst Requirement | None (strain-promoted) | Copper(I) |
| Biocompatibility | High (no cytotoxic catalyst) | Lower (copper toxicity is a concern for live cells) |
| Reaction Kinetics | Fast (k₂ ≈ 0.1 - 1.0 M⁻¹s⁻¹) | Very Fast (k₂ ≈ 10 - 100 M⁻¹s⁻¹) |
| Reagent Size | Bulky cyclooctyne | Small terminal alkyne |
| Ideal Application | In vivo studies, live-cell imaging, long-term tracking | In vitro applications, proteomics, fixed-cell labeling |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are key experimental protocols for applications involving DBCO.
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis using DBCO
This protocol outlines the general steps for creating an ADC using a DBCO linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester (10 mM in dry DMSO or DMF)
-
Azide-modified drug payload
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
DBCO-NHS Ester Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add a quenching solution to stop the reaction by reacting with any excess DBCO-NHS ester.
-
Purification: Purify the DBCO-labeled antibody from excess reagents using a suitable chromatography method.
-
Click Reaction: Add a 1.5- to 5-fold molar excess of the azide-modified drug payload to the purified DBCO-antibody.
-
Incubation: Incubate the mixture for 4-12 hours at 4°C or room temperature.
-
Final Purification: Purify the final ADC to remove the unreacted drug payload and other impurities.
Protocol 2: In Vivo Cell Labeling and Tracking
This protocol describes the metabolic labeling of cells with an azide-modified sugar followed by in vivo detection with a DBCO-conjugated fluorescent probe.
Materials:
-
Azide-modified sugar (e.g., Ac₄ManNAz)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)
-
Cell line of interest
-
Animal model (e.g., mouse)
-
In vivo imaging system
Procedure:
-
Metabolic Labeling: Culture the cells in the presence of the azide-modified sugar for 1-3 days to allow for its incorporation into cell surface glycans.
-
Cell Transplantation: Transplant the azide-labeled cells into the animal model.
-
Probe Injection: After a suitable time for cell engraftment (e.g., 3 days), intravenously inject the DBCO-conjugated fluorescent dye into the animal.
-
In Vivo Imaging: After allowing time for the click reaction and clearance of the unbound probe (e.g., 4 hours), perform in vivo fluorescence imaging to detect the labeled cells.
Protocol 3: Determination of SPAAC Reaction Kinetics using UV-Vis Spectrophotometry
This protocol allows for the quantitative comparison of different cyclooctyne reagents.
Materials:
-
Cyclooctyne reagent (e.g., DBCO)
-
Azide reagent (in excess)
-
Reaction buffer (e.g., PBS)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Solutions: Prepare stock solutions of the cyclooctyne and azide in the desired reaction buffer.
-
Initiate Reaction: Mix the cyclooctyne solution with a large excess (at least 10-fold) of the azide solution to ensure pseudo-first-order kinetics.
-
Monitor Absorbance: Immediately begin monitoring the decrease in the characteristic absorbance of the DBCO chromophore (around 309 nm) over time.
-
Data Analysis: Plot the natural logarithm of the DBCO concentration versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').
-
Calculate Second-Order Rate Constant: Divide k' by the initial concentration of the azide in excess to obtain the second-order rate constant (k₂).
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a DBCO linker.
Caption: Experimental workflow for in vivo metabolic labeling and cell tracking.
Caption: Comparison of SPAAC and CuAAC reaction mechanisms.
Conclusion
DBCO has solidified its position as a workhorse reagent in the field of bioorthogonal chemistry, particularly for applications that demand high biocompatibility. Its rapid, catalyst-free reaction with azides makes it an invaluable tool for researchers in cell biology, drug development, and materials science. While alternatives like BCN may offer superior stability in certain reducing environments, and CuAAC provides faster kinetics for in vitro applications, the overall balance of reactivity, selectivity, and biocompatibility makes DBCO a preferred choice for a wide array of bioconjugation strategies, especially those venturing into the complex milieu of living systems. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision on the most suitable click chemistry reagent to advance their scientific pursuits.
References
- 1. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Site-Specific and Stochastic Antibody Labeling
In the development of antibody-drug conjugates (ADCs), the method used to attach a payload to an antibody is a critical parameter that profoundly influences the final product's efficacy, safety, and manufacturability.[1] The two primary strategies for this process are stochastic (random) labeling and site-specific labeling. While stochastic methods are valued for their simplicity and speed, site-specific techniques offer precise control, leading to more homogeneous and potentially more effective therapeutics.[2][3]
This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their objectives.
Stochastic Labeling: The Conventional Approach
Stochastic conjugation involves attaching payloads to naturally occurring amino acid residues on the antibody, most commonly the primary amines of lysine or the sulfhydryl groups of cysteine.[3][4] A typical antibody contains numerous potential conjugation sites (over 60 lysines and up to 12 cysteines), and conventional methods that are not site-specific result in heterogeneous ADCs. This heterogeneity applies to both the number of drugs attached per antibody—known as the drug-to-antibody ratio (DAR)—and the specific location of those attachments.
Key Stochastic Methods:
-
Lysine Coupling: This method targets the numerous solvent-exposed amine groups on the antibody surface using chemistries like N-hydroxysuccinimide (NHS) esters. While operationally simple and broadly compatible, it produces a wide distribution of DAR and positional isomers.
-
Cysteine Coupling: This technique involves the partial reduction of interchain disulfide bonds to expose free thiol groups, which are then targeted by maleimide-based linkers. This approach is more selective than lysine coupling but still results in a mixture of ADC species, as different disulfide bridges can be reduced to varying extents.
The primary advantage of stochastic methods is their utility for rapid prototyping and broad compatibility with most antibodies. However, the resulting heterogeneity can lead to a narrow therapeutic index, as different ADC species exhibit varied stability, pharmacokinetics (PK), and efficacy profiles.
Site-Specific Labeling: The Next-Generation Approach
Site-specific conjugation methods produce well-defined, homogeneous antibody conjugates, which is crucial for ensuring developability and clinical success. By attaching payloads at predetermined locations on the antibody, these techniques yield a uniform product with a consistent DAR. This homogeneity improves the therapeutic window, as it eliminates suboptimal species that may possess undesirable pharmacological properties.
Key Site-Specific Methods:
-
Engineered Cysteines (e.g., THIOMAB™): This popular method involves introducing cysteine mutations at specific sites in the antibody sequence. These engineered thiols provide precise handles for conjugation, resulting in ADCs with a defined DAR (typically 2) and enhanced stability.
-
Enzymatic Conjugation: Enzymes like transglutaminase or sortase can be used to attach payloads to specific amino acid sequences, which can be engineered into the antibody. These methods are highly specific and occur under mild reaction conditions.
-
Unnatural Amino Acids (UAA): Incorporating UAAs with bio-orthogonal reactive groups (e.g., p-acetylphenylalanine) at specific sites allows for highly controlled conjugation, creating stable and efficacious ADCs.
-
Glycan Remodeling: This technique modifies the conserved N-glycan in the antibody's Fc region, providing a conjugation site that is distant from the antigen-binding domains.
Side-by-side comparisons have demonstrated that site-specific methods are more likely to achieve desired functions, including increased plasma stability, enhanced binding efficiency, and improved tumor uptake.
Quantitative Performance Comparison
The choice of conjugation strategy has a direct and measurable impact on the resulting ADC's characteristics. Studies comparing ADCs produced by different methods provide a clear rationale for the move towards site-specific technologies, particularly regarding stability and therapeutic index.
| Parameter | Stochastic ADC (Cysteine-based) | Site-Specific ADC (AJICAP Technology) | Key Takeaway |
| Product Homogeneity | Heterogeneous mixture (DAR 0, 2, 4, 6, 8) | Homogeneous product (primarily DAR = 2) | Site-specific methods produce a single, well-defined ADC species, simplifying manufacturing and QC. |
| Drug-to-Antibody Ratio (DAR) | Average DAR of ~4, but with a broad distribution. | Precise DAR of 2. | Site-specific methods provide exact control over payload loading. |
| In Vivo Stability (Rat PK Study) | Significant detachment of payload detected after several days. | Significantly less payload detachment observed over a 21-day study. | Site-specific ADCs demonstrate superior stability in circulation, ensuring the payload remains attached until it reaches the target. |
| Therapeutic Index (TI) | Lower Maximum Tolerated Dose (MTD) due to toxicity from highly conjugated species. | Higher MTD and comparable efficacy, leading to an expanded therapeutic index. | By eliminating toxic high-DAR species, site-specific ADCs are better tolerated, widening the gap between efficacy and toxicity. |
| Manufacturing & QC | Complex analytical requirements due to the diversity of species. | Simpler comparability and QC release profile due to product uniformity. | Homogeneity simplifies process development and validation. |
Logical Relationship of Labeling Methodologies
The fundamental difference between the two approaches lies in the level of control over the conjugation process, which dictates the nature of the final product and its subsequent performance.
Experimental Protocols
Below are representative protocols for stochastic and site-specific antibody labeling.
Protocol 1: Stochastic Labeling via Cysteine Reduction
This protocol describes a standard procedure for conjugating a maleimide-containing linker-payload to an antibody by partially reducing its interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in PBS, pH 7.2-7.4
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-activated linker-payload dissolved in DMSO
-
Reaction Buffer: PBS, pH 7.2-7.4
-
Purification: Sephadex G-25 column or similar size-exclusion chromatography system.
Methodology:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS.
-
Add the 10 mM TCEP solution to the antibody solution at a 10:1 molar ratio (TCEP:antibody).
-
Incubate the reaction at 37°C for 2-3 hours to partially reduce the interchain disulfide bonds.
-
-
Buffer Exchange/Reagent Removal:
-
Immediately after reduction, remove excess TCEP using a pre-equilibrated Sephadex G-25 column.
-
Elute the reduced antibody with PBS. This step is critical to prevent TCEP from interfering with the subsequent conjugation reaction.
-
-
Conjugation Reaction:
-
Determine the concentration of the reduced antibody.
-
Add the maleimide-activated linker-payload (dissolved in DMSO) to the reduced antibody solution. A typical starting point is a 10:1 molar excess of the payload to the antibody.
-
Incubate the reaction at room temperature (or 25°C) for 1-2 hours, protected from light.
-
-
Purification of ADC:
-
Purify the resulting ADC from unreacted linker-payload and other byproducts using a Sephadex G-25 column.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the final protein concentration.
-
Analyze the average DAR and DAR distribution using methods like Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Protocol 2: Site-Specific Labeling via Engineered Cysteine
This protocol is for conjugating a maleimide-activated payload to an antibody with an engineered cysteine residue (e.g., a THIOMAB™).
Materials:
-
Engineered Monoclonal Antibody (with unpaired cysteine) in a suitable buffer (e.g., PBS)
-
Reducing Agent: TCEP (if the engineered cysteine has formed a disulfide bond)
-
Maleimide-activated linker-payload dissolved in DMSO
-
Reaction Buffer: PBS, pH 7.0-7.5
-
Purification: Size-exclusion chromatography column
Methodology:
-
Antibody Preparation:
-
Unlike stochastic cysteine conjugation, the goal here is to selectively reduce only the engineered cysteine if it is not already a free thiol, while keeping the native interchain disulfides intact.
-
If reduction is needed, a milder TCEP concentration and shorter incubation time are typically used compared to the stochastic protocol. This step requires careful optimization for each specific engineered antibody.
-
-
Conjugation Reaction:
-
Add the maleimide-activated linker-payload to the prepared antibody solution. The molar excess of the payload can often be lower than in stochastic reactions due to the higher specificity.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction is typically faster and more efficient due to the accessibility of the engineered site.
-
-
Purification of ADC:
-
Purify the ADC using size-exclusion chromatography to remove any unreacted payload and potential aggregates.
-
-
Characterization:
-
Confirm the protein concentration.
-
Verify the homogeneity and DAR (which should be close to the theoretical value, e.g., 2.0) using HIC or mass spectrometry. The HIC chromatogram for a site-specific ADC should show a single major peak, in contrast to the multiple peaks seen with stochastic ADCs.
-
Conclusion
The choice between site-specific and stochastic antibody labeling is a critical decision in ADC development. Stochastic methods offer a fast and straightforward approach suitable for initial screening and research applications where some heterogeneity is tolerable. However, for therapeutic development, the clear advantages of site-specific conjugation—namely the production of a homogeneous product with a defined DAR, improved stability, and a wider therapeutic index—make it the superior strategy. The upfront investment in protein engineering or enzymatic process development for site-specific methods is often justified by the simplified manufacturing, clearer structure-activity relationships, and enhanced clinical potential of the resulting ADC.
References
A Researcher's Guide to the Quantification of DBCO Groups per Antibody
For researchers, scientists, and drug development professionals engaged in the development of antibody-drug conjugates (ADCs) and other bioconjugates, the precise quantification of dibenzocyclooctyne (DBCO) groups per antibody is a critical quality attribute. This value, often analogous to the drug-to-antibody ratio (DAR), directly influences the efficacy, safety, and pharmacokinetic profile of the final product. This guide provides an objective comparison of the most common methods for DBCO quantification, complete with experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The advent of copper-free click chemistry has revolutionized the field of bioconjugation, with the strain-promoted alkyne-azide cycloaddition (SPAAC) between a DBCO-functionalized molecule and an azide-modified partner being a cornerstone of this technology. The creation of a stable triazole linkage without the need for a cytotoxic copper catalyst makes this reaction ideal for biological applications.[1][2] However, the successful synthesis of a homogenous and effective bioconjugate is contingent on the accurate characterization of the degree of labeling. This guide focuses on three primary methodologies for this purpose: UV-Vis Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Fluorescence-Based Assays.
Comparison of DBCO Quantification Methods
The choice of quantification method depends on various factors, including the required level of detail, available instrumentation, sample purity, and throughput needs. The following table summarizes the key features of the three main techniques.
| Feature | UV-Vis Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) | Fluorescence-Based Assays |
| Principle | Measures the absorbance of the antibody (at 280 nm) and the DBCO group (at ~309 nm) to calculate an average degree of labeling. | Separates the antibody species by chromatography and determines their precise molecular weights to identify and quantify the distribution of different DBCO-loaded species. | Reacts the DBCO-antibody with a fluorescent azide probe and measures the resulting fluorescence to determine the degree of labeling. |
| Information Provided | Average number of DBCO groups per antibody. | Distribution of species with different numbers of DBCO groups (e.g., DAR 0, 1, 2, etc.) and the average value. Provides the most detailed and accurate characterization.[3] | Average number of DBCO groups per antibody. |
| Accuracy | Moderate; can be affected by impurities that absorb at similar wavelengths and inaccuracies in extinction coefficients. | High; provides precise mass information, leading to unambiguous quantification.[3] | Moderate to High; dependent on the purity of the fluorescent probe and the generation of a reliable standard curve. |
| Precision | Good for average measurements. | High. | Good. |
| Sensitivity | Lower; requires relatively pure and concentrated samples. | High; can detect and quantify low-level species.[4] | High; fluorescence detection is inherently sensitive. |
| Throughput | High; simple and rapid measurements. | Lower; longer analysis times per sample. | Moderate to High; can be adapted for plate-based formats. |
| Cost (Instrument) | Low. | High. | Moderate. |
| Sample Consumption | Moderate. | Low. | Low. |
| Key Advantage | Simplicity and speed for determining the average degree of labeling. | Provides detailed information on the distribution of conjugated species and is considered the gold standard for accuracy. | High sensitivity and can be used to confirm the accessibility of DBCO groups for reaction. |
| Key Disadvantage | Lacks detailed information on the distribution of species and is less accurate than LC-MS. | High cost and complexity of the instrumentation and data analysis. | Indirect method that requires a secondary reaction and a fluorescent probe. |
Experimental Protocols
UV-Vis Spectroscopy
This method is a straightforward approach to determine the average number of DBCO groups per antibody.
Methodology:
-
Sample Preparation:
-
Prepare the DBCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4). The buffer should not contain components that interfere with UV absorbance at 280 nm or 309 nm.
-
Ensure the sample is free of unreacted DBCO reagent, which can be achieved through methods like dialysis or size-exclusion chromatography.
-
-
Measurement:
-
Measure the absorbance of the DBCO-antibody solution at 280 nm (A280) and 309 nm (A309) using a UV-Vis spectrophotometer.
-
-
Calculation:
-
The concentration of the antibody and the DBCO can be determined using the Beer-Lambert law.
-
The number of DBCO groups per antibody (degree of labeling, DOL) is calculated using the following formula:
DOL = (A309 / εDBCO) / ((A280 - (A309 * CF)) / εAb)
Where:
-
εDBCO is the molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M-1cm-1).
-
εAb is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M-1cm-1).
-
CF is the correction factor for the absorbance of the DBCO group at 280 nm (typically around 0.90 to 1.089).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed and accurate analysis of DBCO-antibody conjugates, allowing for the determination of the distribution of different species.
Methodology:
-
Sample Preparation:
-
The DBCO-antibody sample is prepared in a buffer compatible with the chosen LC method (e.g., reversed-phase or size-exclusion chromatography).
-
For some analyses, the antibody may be deglycosylated or fragmented (e.g., using IdeS protease) to simplify the mass spectrum.
-
-
LC Separation:
-
The sample is injected into an LC system. For intact mass analysis, a reversed-phase column suitable for large proteins is often used.
-
A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the different antibody species.
-
-
MS Detection:
-
The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact antibody species.
-
-
Data Analysis:
-
The raw mass spectral data is deconvoluted to determine the molecular weights of the different species present in the sample.
-
The peaks corresponding to the unconjugated antibody (DAR 0) and the various DBCO-conjugated species (DAR 1, 2, 3, etc.) are identified based on the mass shift imparted by the DBCO group.
-
The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.
-
The average number of DBCO groups per antibody is calculated as the weighted average of the different species.
-
Fluorescence-Based Assays
This method relies on the reaction of the DBCO groups on the antibody with a fluorescent azide probe. The resulting fluorescence is then measured and can be correlated to the number of DBCO groups.
Methodology:
-
Reaction with Fluorescent Azide:
-
The purified DBCO-antibody is reacted with a molar excess of an azide-functionalized fluorophore (e.g., Azide-PEG4-Fluorophore) to ensure all accessible DBCO groups react.
-
The reaction is typically carried out in a suitable buffer (e.g., PBS) at room temperature or 4°C.
-
-
Purification:
-
After the reaction, it is crucial to remove the unreacted fluorescent azide probe. This can be done using size-exclusion chromatography or dialysis.
-
-
Fluorescence Measurement:
-
The fluorescence of the purified antibody-fluorophore conjugate is measured using a fluorometer or a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Quantification:
-
To quantify the number of DBCO groups, a standard curve is typically generated using a known concentration of the free fluorophore.
-
The concentration of the fluorophore attached to the antibody is determined from the standard curve.
-
The concentration of the antibody is determined separately, for example, by measuring its absorbance at 280 nm (with a correction for the fluorophore's absorbance at this wavelength).
-
The ratio of the molar concentration of the fluorophore to the molar concentration of the antibody gives the average number of DBCO groups per antibody.
-
Conclusion
The accurate quantification of DBCO groups per antibody is a fundamental aspect of developing well-characterized and effective bioconjugates. While UV-Vis spectroscopy offers a rapid and straightforward method for determining the average degree of labeling, LC-MS provides a much more detailed and accurate picture of the conjugate population. Fluorescence-based assays present a sensitive alternative, particularly for confirming the reactivity of the incorporated DBCO groups. The selection of the most suitable method will be guided by the specific requirements of the project, including the need for detailed characterization, sample availability, and access to instrumentation. For rigorous characterization and quality control, a combination of these methods is often employed to provide a comprehensive understanding of the DBCO-antibody conjugate.
References
- 1. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to the Validation of Antibody-Drug Conjugate Purity using SDS-PAGE and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
The assessment of purity is a critical quality attribute in the development and manufacturing of antibody-drug conjugates (ADCs). Ensuring the homogeneity of an ADC product is paramount for its safety, efficacy, and batch-to-batch consistency. While Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) has traditionally been a workhorse for protein analysis, a range of alternative techniques now offer enhanced resolution, quantitation, and throughput for the comprehensive characterization of these complex biomolecules. This guide provides an objective comparison of SDS-PAGE with key alternative methods for ADC purity validation, supported by experimental data and detailed protocols.
Principles of ADC Purity Analysis
The primary goal of purity analysis for ADCs is to identify and quantify product-related impurities such as aggregates, fragments, and unconjugated antibody, as well as process-related impurities. The conjugation process itself can introduce heterogeneity, making robust analytical methods essential.
SDS-PAGE separates proteins based on their molecular weight.[1][2] The detergent SDS denatures the protein and imparts a uniform negative charge, allowing for migration through a polyacrylamide gel matrix in an electric field primarily as a function of size.[1][2] Analysis can be performed under non-reducing conditions to assess the intact ADC and identify aggregates or fragmentation, or under reducing conditions to separate the heavy and light chains and evaluate the extent of conjugation.[2]
Comparison of Analytical Techniques
While SDS-PAGE is a valuable and accessible technique, other methods offer distinct advantages for in-depth ADC characterization. The following table summarizes the key performance attributes of SDS-PAGE and its primary alternatives: Capillary Electrophoresis-SDS (CE-SDS), Mass Spectrometry (MS), and Size-Exclusion Chromatography (SEC).
| Feature | SDS-PAGE | CE-SDS | Mass Spectrometry (MS) | Size-Exclusion Chromatography (SEC) |
| Principle | Gel-based electrophoretic separation by size | Capillary-based electrophoretic separation by size | Measurement of mass-to-charge ratio | Chromatographic separation by hydrodynamic radius |
| Primary Application | Qualitative purity assessment, estimation of molecular weight | Quantitative purity and impurity analysis, fragment and aggregate analysis | Precise mass determination, identification of drug-to-antibody ratio (DAR) distribution, impurity identification | Quantification of aggregates and fragments |
| Sensitivity | ~30-100 ng/band (Coomassie), ~1-10 ng/band (Silver) | High, capable of detecting low-level impurities | Very high, capable of detecting low abundance species | LOD/LOQ in the µg/mL range |
| Resolution | Moderate, may not resolve species with small mass differences | High, can resolve non-glycosylated and glycosylated forms and fragments | Very high, can resolve different drug-loaded species | Good for separating monomers from aggregates, limited for fragments close in size to the monomer |
| Throughput | Low to moderate, manual | High, automated systems can run 96 samples in ~7 hours | Moderate, depends on sample preparation and instrumentation | High, compatible with autosamplers for multiple sample analysis |
| Quantitative Accuracy | Semi-quantitative, relies on densitometry of stained gels | Highly quantitative and reproducible | Highly quantitative with appropriate standards | Highly quantitative and reproducible |
| Ease of Use | Relatively simple, widely available | Requires specialized instrumentation but is highly automated | Complex, requires specialized expertise and instrumentation | Relatively straightforward, widely used in QC environments |
Experimental Protocols
SDS-PAGE for ADC Purity Analysis
This protocol outlines the general steps for analyzing an ADC sample using SDS-PAGE under non-reducing and reducing conditions.
Materials:
-
ADC sample
-
Laemmli sample buffer (with and without β-mercaptoethanol or DTT)
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Molecular weight standards
-
Coomassie Brilliant Blue or Silver staining reagents
-
Gel imaging system
Procedure:
-
Sample Preparation:
-
Non-reducing: Mix the ADC sample with Laemmli sample buffer without a reducing agent. Heat at 70-95°C for 5-10 minutes.
-
Reducing: Mix the ADC sample with Laemmli sample buffer containing a reducing agent (e.g., 5% β-mercaptoethanol). Heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with the precast gel and fill the chambers with running buffer.
-
Load the molecular weight standards and the prepared ADC samples into the wells.
-
Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
Carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Blue) with gentle agitation.
-
Transfer the gel to a destaining solution to remove the background stain until the protein bands are clearly visible.
-
-
Image Analysis:
-
Image the gel using a gel documentation system.
-
Analyze the band intensities to estimate the relative purity and identify the presence of aggregates or fragments by comparing them to the molecular weight standards.
-
Capillary Electrophoresis-SDS (CE-SDS)
This protocol provides a general workflow for ADC analysis by CE-SDS. Specific parameters will vary depending on the instrument and reagents used.
Materials:
-
ADC sample
-
CE-SDS sample buffer
-
Reducing agent (e.g., DTT) and alkylating agent (e.g., iodoacetamide) for reduced and non-reduced analysis, respectively
-
CE-SDS gel buffer/matrix
-
Capillary electrophoresis system with UV or LIF detection
Procedure:
-
Sample Preparation:
-
Non-reducing: Dilute the ADC sample in CE-SDS sample buffer containing an alkylating agent. Incubate as per the manufacturer's protocol (e.g., 70°C for 10 minutes).
-
Reducing: Dilute the ADC sample in CE-SDS sample buffer containing a reducing agent. Incubate as per the manufacturer's protocol (e.g., 90°C for 5 minutes).
-
-
Instrument Setup:
-
Install the capillary and fill it with the CE-SDS gel buffer.
-
Prime the system and perform any necessary calibration.
-
-
Electrophoresis and Detection:
-
Inject the prepared sample into the capillary.
-
Apply a voltage to initiate the separation.
-
Detect the migrating species by UV absorbance (e.g., 220 nm) or laser-induced fluorescence if a fluorescent label is used.
-
-
Data Analysis:
-
Integrate the peaks in the resulting electropherogram.
-
Calculate the percentage of the main peak (purity) and any impurity peaks (fragments, aggregates).
-
Native Mass Spectrometry (MS)
This protocol describes a general approach for the analysis of intact ADCs under native conditions to determine the drug-to-antibody ratio (DAR) distribution.
Materials:
-
ADC sample
-
Volatile buffer (e.g., ammonium acetate)
-
Mass spectrometer capable of native protein analysis (e.g., Q-TOF, Orbitrap)
-
Optional: Size-exclusion chromatography system for online buffer exchange
Procedure:
-
Sample Preparation:
-
Buffer exchange the ADC sample into a volatile buffer such as ammonium acetate using a desalting column or dialysis.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it onto an SEC column coupled to the MS for online buffer exchange.
-
Acquire the mass spectrum under native conditions, ensuring gentle ionization to preserve the non-covalent interactions of the ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species (e.g., antibody with 0, 2, 4, 6, 8 drugs).
-
Calculate the relative abundance of each species to determine the DAR distribution and the average DAR.
-
Size-Exclusion Chromatography (SEC)
This protocol outlines the use of SEC for the quantification of aggregates and fragments in an ADC sample.
Materials:
-
ADC sample
-
SEC mobile phase (e.g., phosphate-buffered saline)
-
SEC column suitable for monoclonal antibody separations
-
HPLC or UHPLC system with UV detection (e.g., 280 nm)
Procedure:
-
System Setup:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
-
Sample Analysis:
-
Inject the ADC sample onto the column.
-
Monitor the elution profile using UV detection. Aggregates will elute first, followed by the monomer, and then fragments.
-
-
Data Analysis:
-
Integrate the peak areas of the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area to determine the purity of the ADC.
-
Visualizing Workflows and Decision Making
To further aid in understanding and selecting the appropriate analytical method, the following diagrams illustrate the experimental workflow of SDS-PAGE and a decision-making flowchart.
References
A Head-to-Head Comparison of DBCO-PEG2-NHS Ester and SMCC Crosslinkers for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. This guide provides an in-depth, objective comparison of two widely utilized crosslinkers: the traditional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the more modern dibenzocyclooctyne-PEG2-N-hydroxysuccinimidyl ester (DBCO-PEG2-NHS ester). This comparison is supported by a summary of experimental data and detailed methodologies to aid researchers in selecting the optimal linker for their ADC candidates.
Executive Summary
SMCC is a heterobifunctional crosslinker that has been a workhorse in the ADC field, relying on the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines (lysine residues) on the antibody and its maleimide group with thiols (cysteine residues) on the payload. In contrast, this compound utilizes a bioorthogonal "click chemistry" approach. The NHS ester reacts with antibody lysines, introducing a DBCO moiety that then specifically and efficiently reacts with an azide-modified payload via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
The primary advantages of the this compound lie in the high stability of the resulting triazole linkage, the potential for greater homogeneity of the final ADC product, and the enhanced hydrophilicity imparted by the polyethylene glycol (PEG) spacer, which can mitigate aggregation issues often associated with hydrophobic payloads. SMCC, while well-established and cost-effective, can result in ADCs with a heterogeneous drug-to-antibody ratio (DAR) and the thioether bond formed is susceptible to retro-Michael addition, potentially leading to premature drug release.
Chemical Properties and Reaction Mechanisms
This compound
The this compound linker leverages a two-step conjugation strategy. First, the NHS ester reacts with primary amines on the antibody surface, such as the ε-amino group of lysine residues, to form a stable amide bond. This step introduces the DBCO moiety onto the antibody. The second step involves the "click" reaction between the DBCO group and an azide-functionalized cytotoxic drug. This SPAAC reaction is highly specific, proceeds rapidly under mild physiological conditions, and does not require a cytotoxic copper catalyst. The resulting triazole linkage is exceptionally stable.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
SMCC also employs a two-step process. The NHS ester of SMCC first reacts with lysine residues on the antibody to form an amide bond, thereby functionalizing the antibody with maleimide groups. Subsequently, a thiol-containing payload is added, and the maleimide group reacts with the thiol to form a stable thioether bond. The cyclohexane bridge in the SMCC structure provides some stability to the maleimide group, reducing its susceptibility to hydrolysis compared to more linear maleimide linkers.
Performance Comparison: A Data-Driven Analysis
While direct head-to-head studies with identical antibodies and payloads are limited in publicly available literature, a comprehensive analysis of existing data allows for a comparative assessment of key performance parameters.
| Parameter | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Rationale |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Copper-Free Click Chemistry | Amine-reactive NHS ester and Thiol-reactive Maleimide | DBCO-based click chemistry is bioorthogonal, meaning it does not interfere with native biological processes, leading to higher specificity. |
| Linkage Stability | Highly stable triazole ring, resistant to enzymatic and chemical degradation. | Thioether bond is generally stable but can be susceptible to retro-Michael addition (thiol exchange) in vivo, leading to potential payload loss.[1] | The triazole linkage formed by SPAAC is considered one of the most stable bonds in bioconjugation. |
| Drug-to-Antibody Ratio (DAR) Homogeneity | Generally offers better control, leading to more homogeneous ADCs with a defined DAR.[1] | Can result in a heterogeneous mixture of products with varying DARs due to multiple available lysine residues and potential for inter-antibody crosslinking. | The high efficiency and specificity of click chemistry allow for more precise control over the conjugation stoichiometry. |
| Hydrophilicity | The PEG2 spacer significantly increases the hydrophilicity of the linker-drug construct.[2][3] | The SMCC linker is relatively hydrophobic, which can contribute to ADC aggregation, especially with hydrophobic payloads.[4] | Increased hydrophilicity can improve ADC solubility, reduce aggregation, and potentially lead to a better pharmacokinetic profile. |
| In Vitro Cytotoxicity (IC50) | Potent cytotoxicity is expected due to stable payload attachment and efficient delivery. | Potent cytotoxicity is well-established for many SMCC-linked ADCs. | The ultimate cytotoxicity is highly dependent on the antibody, payload, target antigen expression, and internalization efficiency. |
| In Vivo Efficacy | The high stability of the linker is expected to lead to a wider therapeutic window by minimizing off-target toxicity from premature drug release. | Efficacy is well-documented for approved ADCs like Kadcyla® (ado-trastuzumab emtansine), which utilizes an SMCC-like linker. | Enhanced plasma stability of the ADC generally correlates with improved in vivo performance and tolerability. |
| Plasma Stability | ADCs with triazole linkages are generally very stable in plasma. | SMCC-linked ADCs can exhibit payload loss over time in plasma due to the potential for the thioether bond to undergo retro-Michael addition. | Plasma stability is a critical parameter for ensuring the payload is delivered to the target tumor site and not prematurely released into circulation. |
Experimental Protocols
Protocol 1: ADC Preparation using this compound
This protocol outlines the general steps for conjugating an azide-modified drug to an antibody using the this compound crosslinker.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Azide-modified cytotoxic payload
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Protein A chromatography)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer such as PBS at a concentration of 5-10 mg/mL.
-
-
Activation of Antibody with this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching of the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of DBCO-labeled Antibody:
-
Remove excess this compound and byproducts by SEC using a column equilibrated with PBS.
-
-
Conjugation with Azide-modified Payload (Click Chemistry):
-
Add the azide-modified payload (typically a 1.5- to 5-fold molar excess over the antibody) to the purified DBCO-labeled antibody.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final ADC to remove unreacted payload and other impurities using an appropriate chromatography method such as SEC or Hydrophobic Interaction Chromatography (HIC).
-
-
Characterization:
-
Determine the DAR by UV-Vis spectroscopy, HIC, or Mass Spectrometry.
-
Assess ADC purity and aggregation by SEC.
-
Protocol 2: ADC Preparation using SMCC Crosslinker
This protocol details the steps for conjugating a thiol-containing drug to an antibody using the SMCC crosslinker.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing cytotoxic payload
-
Reducing agent (e.g., TCEP) if the antibody requires reduction of interchain disulfides.
-
Quenching solution (e.g., L-cysteine)
-
Purification system (e.g., SEC)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a reaction buffer such as PBS, pH 7.2-7.5.
-
-
Antibody Modification with SMCC:
-
Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 5- to 10-fold molar excess of the SMCC stock solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC:
-
Immediately purify the maleimide-activated antibody using a desalting column equilibrated with a buffer such as PBS, pH 6.5-7.0, to remove excess SMCC.
-
-
Conjugation with Thiol-containing Payload:
-
Add the thiol-containing payload (typically a 1.5- to 3-fold molar excess over the available maleimide groups) to the purified maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching of the Reaction:
-
Add a quenching reagent such as L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups.
-
Incubate for an additional 15-30 minutes.
-
-
Final Purification:
-
Purify the ADC to remove unreacted payload and other small molecules by SEC.
-
-
Characterization:
-
Determine the DAR using methods such as UV-Vis spectroscopy, HIC, or Reversed-Phase Liquid Chromatography (RP-LC).
-
Analyze purity and aggregation by SEC.
-
Visualizing the Workflows
To better illustrate the experimental processes and logical relationships, the following diagrams are provided.
Caption: Experimental Workflow for ADC Preparation using this compound.
Caption: Experimental Workflow for ADC Preparation using SMCC Crosslinker.
Conclusion and Recommendations
The choice between this compound and SMCC is highly dependent on the specific goals of the ADC development program.
Choose this compound when:
-
High stability is paramount: The triazole linkage provides exceptional stability, minimizing premature drug release and potentially widening the therapeutic window.
-
A homogeneous product is desired: The specificity of click chemistry allows for greater control over the DAR, leading to a more uniform ADC product.
-
The payload is hydrophobic: The hydrophilic PEG spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.
-
Working with sensitive payloads: The mild reaction conditions of copper-free click chemistry are well-suited for delicate drug molecules.
Choose SMCC when:
-
Working with a well-established system: SMCC is a proven and widely used crosslinker with a long history in ADC development.
-
Cost is a major consideration: SMCC is generally more cost-effective than DBCO-based linkers.
-
A non-cleavable linker is desired for a specific mechanism of action: The thioether bond is non-cleavable, and drug release relies on the degradation of the antibody within the lysosome.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling DBCO-PEG2-NHS Ester
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with DBCO-PEG2-NHS ester. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the product.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]
Due to these hazards, appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Procedure | Required PPE | Rationale |
| Weighing solid powder | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles with side shields- N95 Respirator or work in a certified chemical fume hood | To prevent inhalation of irritating dust and avoid skin and eye contact.[1] |
| Reconstituting and handling solutions | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles with side shields | To protect against splashes that can cause skin and serious eye irritation. |
| Reaction setup and workup | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles with side shields | To prevent contact with the reagent and other chemicals in the reaction mixture. |
| Cleaning and disposal | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles with side shields | To protect against residual chemical contamination during cleanup and waste handling. |
Handling and Storage Procedures
Proper handling and storage are crucial to ensure the stability and reactivity of this compound. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water, rendering it inactive for amine conjugation.
Table 2: Handling and Storage Guidelines
| Parameter | Guideline | Notes |
| Storage | Store at –20°C in a tightly sealed, light-protected container. Desiccate to prevent moisture exposure. | The product is typically shipped at ambient temperature, but long-term storage should be at the recommended temperature. |
| Reconstitution | Use anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). | Prepare stock solutions immediately before use, as the NHS ester moiety readily hydrolyzes. |
| Buffer Compatibility | For conjugation reactions, use non-amine-containing buffers at pH 7-9, such as PBS, HEPES, or borate buffer. | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete for reaction with the NHS ester. Avoid buffers containing azides, which can react with the DBCO group. |
Step-by-Step Operational Protocols
Protocol 1: Weighing and Reconstitution
-
Preparation : Before opening the vial, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.
-
PPE : Don appropriate PPE as specified in Table 1, including an N95 respirator or perform the weighing inside a chemical fume hood.
-
Weighing : Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Quickly transfer the desired amount of this compound powder to the tube and securely cap it.
-
Reconstitution : Using a dry syringe, add the required volume of anhydrous DMSO or DMF to the microcentrifuge tube to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution : Vortex the solution until all the solid is completely dissolved.
-
Usage : Use the reconstituted solution immediately for your conjugation reaction. Do not store aqueous solutions. Stock solutions in anhydrous solvents can be kept for a few days if stored properly at -20°C with desiccation.
Protocol 2: Spill Cleanup
For Solid Powder Spills:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
PPE : Wear the PPE specified for weighing solids (Table 1).
-
Containment : Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to avoid generating dust.
-
Cleanup : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Waste Disposal : Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous chemical waste.
For Solution Spills (in DMSO/DMF):
-
Containment : For small spills, contain the liquid with an inert absorbent material (e.g., spill pads, sand, or vermiculite), starting from the edges and working inwards.
-
PPE : Wear appropriate PPE, including gloves, lab coat, and safety goggles.
-
Cleanup : Absorb the spilled solution. Place the saturated absorbent material into a sealed, labeled hazardous waste container.
-
Decontamination : Clean the spill area with an appropriate solvent and then with soap and water.
-
Waste Disposal : Dispose of all contaminated materials as hazardous chemical waste.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Table 3: Waste Disposal Procedures
| Waste Stream | Disposal Procedure |
| Unused Solid Reagent | Collect the original vial in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of in regular trash. |
| Concentrated Solutions (in DMSO/DMF) | Collect in a sealed, labeled hazardous waste container compatible with organic solvents. Never dispose of down the drain. |
| Aqueous Reaction Mixtures | Collect in a designated aqueous hazardous waste container. While NHS esters hydrolyze, the final mixture contains organic compounds that should not be drain-disposed without institutional approval. |
| Contaminated Labware (pipette tips, tubes, etc.) | Collect all solid materials that have come into contact with the compound in a designated solid hazardous waste container. |
| Contaminated PPE (gloves, etc.) | Dispose of in the designated solid hazardous waste stream immediately after use. |
Logical Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
